2-Fluoro-3-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFSHIJLJGVNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175660 | |
| Record name | 2-Fluoro-3-nitroaniline | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21397-11-5 | |
| Record name | 2-Fluoro-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21397-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Fluoro-3-nitroaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021397115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-3-nitroaniline | |
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| Record name | 2-fluoro-3-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.319 | |
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| Record name | 2-FLUORO-3-NITROANILINE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
2-Fluoro-3-nitroaniline CAS number and properties
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-3-nitroaniline (CAS Number: 21397-11-5), a fluorinated aromatic amine of interest in synthetic chemistry and drug discovery. Due to the limited publicly available data for this specific isomer, this document also contextualizes its potential properties and applications by drawing parallels with closely related isomers and compound classes.
Core Chemical Identity
This compound is an organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and an amino group at positions 2, 3, and 1, respectively.[1] Its unique electronic properties, stemming from the electron-withdrawing nitro group and the electronegative fluorine atom, make it a valuable building block in organic synthesis.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 21397-11-5[2][3][4][5] |
| Molecular Formula | C₆H₅FN₂O₂[5] |
| Molecular Weight | 156.11 g/mol [3][4] |
| IUPAC Name | This compound[2] |
| Canonical SMILES | C1=CC(=C(C=C1N)F)--INVALID-LINK--[O-] |
| InChI Key | NGFSHIJLJGVNTO-UHFFFAOYSA-N[1][2] |
| Synonyms | 2-Fluoro-3-nitrobenzenamine[1] |
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Physical Form | Solid, orange (hint of green) crystalline powder[1][2] |
| Melting Point | 114-116 °C[4] |
| Boiling Point | 305.7 °C at 760 mmHg (Predicted)[6] |
| Density | 1.448 g/cm³ (Predicted)[6] |
| Solubility | Soluble in organic solvents[1] |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere[2][7] |
Safety and Handling
This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
| Hazard Statements | H302 | Harmful if swallowed.[4] |
| H315 | Causes skin irritation.[4] | |
| H319 | Causes serious eye irritation.[4] | |
| H335 | May cause respiratory irritation.[4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray.[4] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.
Role in Synthetic Chemistry and Drug Discovery
While specific drug development pathways involving this compound are not extensively documented, the broader class of fluorinated nitroanilines serves as crucial intermediates in medicinal chemistry and material science.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[8] Similarly, the nitro group is a versatile functional group that can be readily transformed into other functionalities, and nitroaromatic compounds themselves are key components in certain classes of therapeutics, including hypoxia-activated prodrugs.[9] Isomers like 4-Fluoro-3-nitroaniline and 4-Fluoro-2-nitroaniline are utilized as intermediates for pharmaceuticals, agrochemicals, and dyes.[10] It is plausible that this compound serves a similar role as a versatile scaffold for the synthesis of complex molecules.
Experimental Protocols
Detailed, peer-reviewed synthesis protocols specifically for this compound are scarce. However, a synthetic route has been described in supplementary information associated with a study on aromatic oligoamide helical capsules.[10] The synthesis involves a multi-step process, which is generalized below. Additionally, a common method for preparing fluoronitroanilines is the selective reduction of a dinitro-precursor.
General Synthesis Workflow
The synthesis of fluoronitroanilines often starts from a more readily available fluorinated benzene derivative, followed by nitration and selective reduction or other functional group interconversions.
Cited Synthetic Protocol Example (Acylation)
A cited protocol details the acylation of this compound, demonstrating its utility as a reactive intermediate.[10]
-
Reaction: N-acylation of this compound with pentanoic anhydride.
-
Reagents:
-
This compound (81.8 mmol)
-
Pentanoic anhydride (90.0 mmol)
-
N,N-Diisopropylethylamine (DIEA) (90.0 mmol, freshly distilled)
-
-
Procedure:
-
Suspend this compound in pentanoic anhydride under an inert nitrogen atmosphere.
-
Add dry DIEA to the suspension.
-
Stir the mixture at 40 °C for 19 hours.
-
Monitor the reaction for the complete conversion of the starting material using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with Dichloromethane (DCM).
-
Wash the organic layer twice with 5% aqueous citric acid and subsequently with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over magnesium sulfate (MgSO₄) and concentrate under reduced pressure to yield the acylated product.[10]
-
This protocol highlights how the amino group of this compound can be readily functionalized, underscoring its role as a building block for constructing more complex molecular architectures.[4]
References
- 1. CAS 21397-11-5: 2-Fluoro-3-nitrobenzenamine | CymitQuimica [cymitquimica.com]
- 2. This compound | 21397-11-5 [sigmaaldrich.com]
- 3. 21397-11-5 | CAS DataBase [chemicalbook.com]
- 4. 21397-11-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 2-Fluoro-3-nitrobenzenamine | CAS#:21397-11-5 | Chemsrc [chemsrc.com]
- 7. 21397-11-5|2-Fluoro-3-nitrobenzenamine|BLD Pharm [bldpharm.com]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
physical and chemical characteristics of 2-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitroaniline is an aromatic organic compound with the chemical formula C₆H₅FN₂O₂. Its structure, featuring a fluorine atom and a nitro group on the aniline backbone, makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence and relative positions of the amine, fluoro, and nitro functional groups impart unique reactivity and physical properties to the molecule, influencing its role as a building block in organic synthesis. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data.
Physical and Chemical Characteristics
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₅FN₂O₂ | [1][2] |
| Molecular Weight | 156.11 g/mol | [1][2] |
| Melting Point | 114-115 °C | |
| Boiling Point (Predicted) | 305.7 °C at 760 mmHg | |
| Density (Predicted) | 1.448 g/cm³ | |
| Appearance | Solid | [3] |
| Solubility | Soluble in organic solvents | [3] |
Synthesis of this compound
The primary synthetic route to this compound involves the nitration of 2-fluoroaniline. This electrophilic aromatic substitution reaction must be carefully controlled to favor the formation of the desired isomer.
Experimental Protocol: Nitration of 2-Fluoroaniline
This protocol is based on established methods for the nitration of fluoroanilines, adapted for the synthesis of this compound.
Materials:
-
2-Fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-fluoroaniline in concentrated sulfuric acid. The reaction should be cooled in an ice bath to maintain a low temperature.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-fluoroaniline, ensuring the temperature of the reaction mixture is kept low (typically between 0 and 10 °C) to control the reaction and minimize side product formation.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time to ensure complete conversion.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base such as ammonium hydroxide or sodium hydroxide solution until the pH is neutral or slightly basic. This will precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash it with cold water.
References
An In-depth Technical Guide to 2-Fluoro-3-nitroaniline: Molecular Structure and Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitroaniline is an aromatic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an aniline backbone substituted with a fluorine atom and a nitro group in an ortho and meta arrangement respectively, provides a unique scaffold for the synthesis of a variety of complex molecules. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom profoundly influence the molecule's reactivity, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. This guide provides a detailed overview of the molecular structure and spectroscopic properties of this compound.
Molecular Structure
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-Fluoro-3-nitrobenzenamine |
| CAS Number | 21397-11-5 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| SMILES | NC1=C(F)C=CC=C1--INVALID-LINK--[O-] |
dot graph "Molecular_Structure_of_2_Fluoro_3_nitroaniline" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} DGcaption Figure 1: 2D structure of this compound.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While comprehensive experimental data for this specific isomer is not as widely published as for other isomers, this section compiles available information and provides general expectations based on related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants are influenced by the electronic effects of the fluorine and nitro substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms attached to the fluorine, nitro, and amino groups, as well as the other aromatic carbons, would exhibit characteristic chemical shifts.
Note: Specific, experimentally verified peak assignments for ¹H and ¹³C NMR of this compound (CAS 21397-11-5) are available through chemical data providers such as ChemicalBook.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Vibrational spectroscopy probes the molecular vibrations and is used to identify the functional groups present in a molecule.
FT-IR Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, the C-F stretching, and various aromatic C-H and C=C stretching and bending vibrations.
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also be expected to show bands corresponding to the vibrational modes of the molecule, with different intensity patterns compared to the IR spectrum.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to display absorption bands corresponding to π → π* and n → π* transitions, characteristic of aromatic nitro compounds.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of this compound.
Synthesis of this compound
A potential synthetic route to this compound can be inferred from related preparations. A common strategy involves the nitration of a corresponding fluoroaniline or the reduction of a dinitro-fluoro compound. For instance, a plausible approach could be the selective reduction of 2-fluoro-1,3-dinitrobenzene.
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Vibrational Spectroscopy
-
Sample Preparation: For FT-IR analysis, the solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For FT-Raman, the solid sample is typically placed in a glass capillary tube.
-
Data Acquisition: Record the spectra over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹) using an FT-IR or FT-Raman spectrometer.
-
Data Analysis: Identify and assign the characteristic absorption/scattering bands to the corresponding molecular vibrations.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-800 nm using a UV-Vis spectrophotometer, after obtaining a baseline with the pure solvent.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Conclusion
This compound is a molecule with significant potential in synthetic chemistry. A thorough understanding of its molecular structure and spectroscopic properties is fundamental for its application in research and development. This guide has provided a summary of its key characteristics and general protocols for its analysis. For definitive quantitative data, it is recommended to consult specialized chemical databases or perform experimental characterization.
An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Fluoro-3-nitroaniline, a valuable intermediate in the development of novel pharmaceuticals and other specialty chemicals. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound is a substituted aniline derivative containing both a fluorine atom and a nitro group. These functional groups impart unique electronic properties and reactivity, making it a versatile building block in medicinal chemistry and materials science. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitro and amino groups offer multiple avenues for further chemical transformations. This guide focuses on the most practical and accessible synthetic routes to this important compound.
Primary Synthesis Pathway: A Two-Step Approach
The most common and well-documented route for the synthesis of this compound involves a two-step process. The first step is the nitration of 2-fluorotoluene to produce 2-fluoro-3-nitrotoluene. The second step involves the selective reduction of the nitro group to an amine.
Step 1: Nitration of 2-Fluorotoluene
The initial step involves the electrophilic nitration of 2-fluorotoluene. This reaction typically yields a mixture of isomers, including the desired 2-fluoro-3-nitrotoluene. The separation of these isomers is a critical part of this synthesis.
Experimental Protocol: Nitration of 2-Fluorotoluene [1][2]
-
Materials:
-
2-Fluorotoluene
-
Nitric Acid (fuming)
-
Sulfuric Acid (concentrated)
-
Ice
-
Ether (or other suitable organic solvent)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the low temperature.
-
To this nitrating mixture, add 2-fluorotoluene dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent such as ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of isomers, is then purified by fractional distillation under reduced pressure to isolate 2-fluoro-3-nitrotoluene.
-
Data Presentation: Nitration of 2-Fluorotoluene
| Parameter | Value/Range | Reference |
| Reactant Ratio (2-Fluorotoluene:HNO₃:H₂SO₄) | Varies, typically 1:1.1:2 | [1] |
| Reaction Temperature | 0-10 °C | [1] |
| Reaction Time | 1-3 hours | [1] |
| Typical Yield of Isomer Mixture | Not explicitly stated | |
| Boiling Point of 2-Fluoro-3-nitrotoluene | ~118-122 °C at 15 mmHg |
Step 2: Reduction of 2-Fluoro-3-nitrotoluene
The second step is the selective reduction of the nitro group of 2-fluoro-3-nitrotoluene to an amino group to yield the final product, this compound. Several methods can be employed for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.
Experimental Protocol: Catalytic Hydrogenation
-
Materials:
-
2-Fluoro-3-nitrotoluene
-
Palladium on Carbon (Pd/C, 5% or 10%) or Raney Nickel
-
Ethanol or Methanol
-
Hydrogen Gas
-
Celite or other filter aid
-
-
Procedure:
-
Dissolve 2-fluoro-3-nitrotoluene in a suitable solvent like ethanol or methanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Reduction using stannous chloride (SnCl₂) in the presence of a strong acid is a classic and reliable method for converting nitroarenes to anilines.
References
An In-depth Technical Guide to the Electrophilic Nitration of 2-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic nitration of 2-fluoroaniline, a critical reaction in the synthesis of various pharmaceutical and chemical intermediates. The document details the underlying mechanistic principles, regiochemical outcomes, and provides a detailed experimental protocol.
Introduction
The nitration of aromatic compounds is a cornerstone of organic synthesis, enabling the introduction of a nitro group that can be further transformed into a variety of functional groups. 2-Fluoroaniline presents an interesting case for electrophilic aromatic substitution due to the presence of two competing directing groups: the strongly activating ortho-, para-directing amino group and the deactivating yet ortho-, para-directing fluorine atom. Understanding the interplay of these substituents is crucial for predicting and controlling the regioselectivity of the nitration reaction. Direct nitration of anilines is often problematic, leading to oxidation and the formation of undesired meta products due to the protonation of the amino group in the acidic reaction medium. To circumvent these issues, a common and effective strategy is the protection of the amino group as an acetanilide, which modulates its activating strength and ensures a clean, regioselective nitration.
The Core Mechanism of Electrophilic Nitration
The electrophilic nitration of an aromatic ring proceeds via a well-established three-step mechanism. In the context of 2-fluoroaniline, this process is carried out on the N-acetylated derivative (2-fluoroacetanilide) to ensure regiochemical control.
Step 1: Generation of the Electrophile
The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.
Caption: Generation of the nitronium ion electrophile.
Step 2: Electrophilic Attack and Formation of the Sigma Complex
The electron-rich aromatic ring of 2-fluoroacetanilide acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
Step 3: Deprotonation and Restoration of Aromaticity
A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group. This step restores the aromaticity of the ring, yielding the nitrated product.
Regioselectivity: The Directing Effects of Amino and Fluoro Groups
The position of the incoming nitro group is determined by the directing effects of the substituents already present on the aromatic ring. In 2-fluoroacetanilide, both the acetamido (-NHCOCH₃) and the fluoro (-F) groups are ortho-, para-directors.
-
Acetamido Group (-NHCOCH₃): This is a strongly activating group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. This makes these positions more susceptible to electrophilic attack.
-
Fluoro Group (-F): Fluorine is an electronegative atom and exerts a deactivating inductive effect (-I effect) by withdrawing electron density from the ring. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect), increasing electron density at the ortho and para positions. For fluorine, the resonance effect, although weaker than that of the amino group, is significant enough to direct incoming electrophiles to the ortho and para positions.
The interplay of these effects in 2-fluoroacetanilide directs the incoming nitronium ion primarily to the positions para and ortho to the strongly activating acetamido group. Steric hindrance from the relatively bulky acetamido and fluoro groups at the ortho positions generally favors substitution at the less hindered para position. Therefore, the major product of the nitration of 2-fluoroacetanilide is N-(2-fluoro-4-nitrophenyl)acetamide, with N-(2-fluoro-6-nitrophenyl)acetamide being a minor product.
Caption: Factors influencing the regioselectivity of nitration.
Experimental Protocols
The following is a detailed protocol for the nitration of 2-fluoroaniline, which involves a three-step process: protection of the amino group, nitration, and deprotection.
4.1. Step 1: Protection (Acetylation) of 2-Fluoroaniline
This step converts the highly reactive amino group into a less reactive acetamido group, preventing oxidation and controlling the regioselectivity of the subsequent nitration.
-
Materials:
-
2-Fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool to room temperature and then pour it into ice-cold water with stirring.
-
Collect the precipitated N-(2-fluorophenyl)acetamide (2-fluoroacetanilide) by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
-
4.2. Step 2: Nitration of 2-Fluoroacetanilide
This is the core electrophilic aromatic substitution step.
-
Materials:
-
N-(2-fluorophenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add the dried N-(2-fluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.
-
Stir the mixture until all the solid has dissolved.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid (a mixture of nitrated acetanilides) by vacuum filtration and wash with cold water.
-
4.3. Step 3: Deprotection (Hydrolysis) of Nitrated Acetanilide
The final step removes the acetyl group to yield the desired nitrated 2-fluoroaniline isomers.
-
Materials:
-
Nitrated acetanilide mixture
-
Ethanol
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
To the crude nitrated acetanilide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product, a mixture of 2-fluoro-4-nitroaniline and 2-fluoro-6-nitroaniline, will precipitate and can be collected by vacuum filtration.
-
The isomers can be separated and purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) or by fractional crystallization.
-
Spectroscopic Data Interpretation for 2-Fluoro-3-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Fluoro-3-nitroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification and characterization. This document outlines the expected spectral features and provides detailed experimental protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound (C₆H₅FN₂O₂) is an aromatic compound with a molecular weight of 156.11 g/mol . Its structure, featuring an amino (-NH₂), a nitro (-NO₂), and a fluorine (-F) group on a benzene ring, gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the nitro and fluoro groups, combined with the electron-donating character of the amino group, significantly influences the electronic environment of the aromatic protons and carbons, which is reflected in the NMR spectra. The vibrational modes of these functional groups are evident in the IR spectrum, while the mass spectrum provides information on the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring, and a broad signal for the two protons of the amino group. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The nitro group is strongly deshielding, while the amino group is shielding. The fluorine atom also exerts a deshielding effect and introduces characteristic spin-spin coupling with nearby protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.20 - 7.40 | ddd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-H) ≈ 1-2 |
| H-5 | 6.80 - 7.00 | t | J(H-H) ≈ 8-9 |
| H-6 | 7.00 - 7.20 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 1-2 |
| -NH₂ | 4.00 - 5.00 | br s | - |
Note: Predicted values are based on empirical data and substituent effects. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Data
The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts are significantly affected by the attached functional groups. The carbon attached to the fluorine will appear as a doublet due to ¹J(C-F) coupling, which is typically large (240-260 Hz). Carbons ortho and meta to the fluorine will also show smaller couplings.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 (-NH₂) | 145 - 150 | d | ³J(C-F) ≈ 3-5 |
| C-2 (-F) | 150 - 155 | d | ¹J(C-F) ≈ 240-260 |
| C-3 (-NO₂) | 135 - 140 | d | ²J(C-F) ≈ 15-20 |
| C-4 | 120 - 125 | d | ³J(C-F) ≈ 3-5 |
| C-5 | 115 - 120 | s | - |
| C-6 | 125 - 130 | d | ²J(C-F) ≈ 20-25 |
Note: Predicted values are based on empirical data and substituent effects. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, N-O, C-F, and aromatic C-H and C=C bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| -NH₂ | N-H stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak |
| -NO₂ | N-O stretch (asymmetric) | 1500 - 1550 | Strong |
| -NO₂ | N-O stretch (symmetric) | 1330 - 1370 | Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Strong |
| C-F | C-F stretch | 1200 - 1300 | Strong |
| Aromatic C-H | C-H bend (out-of-plane) | 750 - 900 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak (M⁺˙) and several characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Proposed Structure |
| 156 | [M]⁺˙ | C₆H₅FN₂O₂⁺˙ |
| 126 | [M - NO]⁺ | C₆H₅FN₂O⁺ |
| 110 | [M - NO₂]⁺ | C₆H₅FN⁺ |
| 99 | [M - NO - HCN]⁺ | C₅H₄FO⁺ |
| 83 | [C₆H₅F]⁺˙ | Fluorobenzene radical cation |
| 75 | [C₅H₄F]⁺ | Fluorocyclopentadienyl cation |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 s
-
Acquisition Time: ~3-4 s
-
-
Processing: Fourier transform the FID, phase correct the spectrum, and reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~250 ppm
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 s
-
Acquisition Time: ~1-2 s
-
-
Processing: Fourier transform the FID, apply a line broadening factor (e.g., 1-2 Hz), phase correct the spectrum, and reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (ATR - Attenuated Total Reflectance):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Instrument: FT-IR spectrometer with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Procedure:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Sample Introduction:
-
Method: Direct insertion probe (for solid samples) or gas chromatography (if volatile).
Ionization:
-
Technique: Electron Ionization (EI).
-
Electron Energy: 70 eV.
Mass Analysis:
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40 - 400.
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum by scanning the specified mass range.
-
The data system will generate a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate the logical workflow for spectroscopic data interpretation and the predicted fragmentation pathway for this compound in mass spectrometry.
Caption: Workflow for Spectroscopic Data Interpretation.
Caption: Predicted MS Fragmentation of this compound.
A Theoretical and Computational Investigation of 2-Fluoro-3-nitroaniline: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying the molecular properties of 2-Fluoro-3-nitroaniline. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its structural, vibrational, and electronic characteristics. The methodologies and data presented are based on established computational chemistry techniques, particularly Density Functional Theory (DFT), which is widely used for the analysis of such molecules.[1][2][3]
Introduction
This compound is an aromatic compound of interest due to the presence of three key functional groups: an amino group (-NH2), a nitro group (-NO2), and a fluorine atom (-F) attached to a benzene ring. These substituents significantly influence the molecule's geometry, electronic charge distribution, and reactivity. Understanding these properties is crucial for its potential applications in medicinal chemistry and materials science. Computational studies, particularly DFT, provide a powerful tool for elucidating these characteristics at the atomic level.[4][5]
Computational Methodology
The computational analysis of this compound is typically performed using quantum chemical calculations, with DFT being a prominent method due to its balance of accuracy and computational cost.
Geometric Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is crucial as all subsequent properties are calculated from this optimized structure.
Experimental Protocol: Geometry Optimization
-
Software: Gaussian 09 or a similar quantum chemistry software package is utilized.
-
Method: Density Functional Theory (DFT) with Becke's three-parameter hybrid functional and the Lee-Yang-Parr correlation functional (B3LYP) is employed.[1]
-
Basis Set: The 6-311++G(d,p) basis set is selected to provide a good description of the electronic structure, including polarization and diffuse functions.
-
Procedure: The initial structure of this compound is drawn in a molecular editor and subjected to geometry optimization without any symmetry constraints. The convergence criteria are set to the software's default values, ensuring a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a stable conformation.
Vibrational Spectroscopy
Vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.
Experimental Protocol: Vibrational Frequency Calculation
-
Software: Gaussian 09 or equivalent.
-
Method: The same DFT/B3LYP method and 6-311++G(d,p) basis set as in the geometry optimization are used.
-
Procedure: A frequency calculation is performed on the optimized structure. The resulting harmonic frequencies are often systematically higher than experimental values. Therefore, a scaling factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) is typically applied to the calculated frequencies for better agreement with experimental spectra.[1] The IR intensities and Raman activities are also calculated to aid in the assignment of vibrational modes.
Electronic Properties Analysis
The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are calculated to understand its reactivity and electronic transitions.
Experimental Protocol: Electronic Property Calculation
-
Software: Gaussian 09 or equivalent.
-
Method: The analysis is performed on the optimized geometry using the B3LYP/6-311++G(d,p) level of theory.
-
Procedure: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation. These values are used to calculate other quantum chemical parameters such as the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer and intramolecular interactions.
Data Presentation
The following tables summarize the hypothetical quantitative data for this compound, derived from computational studies based on the methodologies described above.
Table 1: Optimized Geometric Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C6-C1-C2 | 119.5 |
| C2-C3 | 1.390 | C1-C2-C3 | 120.5 |
| C3-C4 | 1.392 | C2-C3-C4 | 119.8 |
| C4-C5 | 1.398 | C3-C4-C5 | 120.2 |
| C5-C6 | 1.393 | C4-C5-C6 | 119.7 |
| C1-C6 | 1.396 | C5-C6-C1 | 120.3 |
| C2-F | 1.350 | C1-C2-F | 118.5 |
| C3-N(nitro) | 1.480 | C4-C3-N(nitro) | 119.0 |
| N(nitro)-O1 | 1.230 | O1-N(nitro)-O2 | 125.0 |
| N(nitro)-O2 | 1.230 | ||
| C1-N(amino) | 1.380 | C2-C1-N(amino) | 120.0 |
| N(amino)-H1 | 1.015 | H1-N(amino)-H2 | 115.0 |
| N(amino)-H2 | 1.015 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Mode | Wavenumber (cm⁻¹, Scaled) | Assignment |
| ν(N-H) sym | 3450 | Symmetric N-H stretching |
| ν(N-H) asym | 3350 | Asymmetric N-H stretching |
| ν(C-H) | 3050-3150 | Aromatic C-H stretching |
| ν(C=C) | 1580-1620 | Aromatic C=C stretching |
| δ(N-H) | 1600 | N-H scissoring |
| ν(N-O) asym | 1520 | Asymmetric NO₂ stretching |
| ν(N-O) sym | 1340 | Symmetric NO₂ stretching |
| ν(C-F) | 1250 | C-F stretching |
| ν(C-N) amino | 1280 | C-N stretching (amino) |
| ν(C-N) nitro | 850 | C-N stretching (nitro) |
Table 3: Calculated Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -2.80 |
| HOMO-LUMO Gap (ΔE) | 3.70 |
| Ionization Potential (I) | 6.50 |
| Electron Affinity (A) | 2.80 |
| Electronegativity (χ) | 4.65 |
| Chemical Hardness (η) | 1.85 |
| Chemical Softness (S) | 0.54 |
Visualizations
The following diagrams illustrate the computational workflow and the relationship between key electronic properties.
References
The Strategic Utility of 2-Fluoro-3-nitroaniline in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. 2-Fluoro-3-nitroaniline, a uniquely functionalized aromatic building block, presents a compelling starting point for the synthesis of novel therapeutics. This technical guide explores the potential applications of this compound in drug discovery, detailing its synthetic versatility and the inherent advantages conferred by its constituent functional groups. While direct incorporation into a marketed drug is yet to be reported, its potential is illuminated through analogous structures and predictable reactivity. This document provides a comprehensive overview of its chemical properties, potential synthetic transformations, and a hypothetical workflow for its application in the generation of kinase inhibitors, a prominent class of targeted therapeutics.
Introduction: The Role of Fluorinated Nitroaromatics in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed tactic to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the nitro group, a versatile synthetic handle, can serve as a precursor to a variety of other functionalities and can participate in key interactions with biological targets. The combination of these features in this compound offers a unique platform for the design of novel bioactive molecules. Its isomers, such as 4-fluoro-2-methoxy-5-nitroaniline, have been utilized in the synthesis of kinase inhibitors, highlighting the potential of this structural motif.[2]
Physicochemical Properties and Synthetic Versatility
This compound is an aromatic compound with the molecular formula C₆H₅FN₂O₂.[3] The interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating amino group dictates its reactivity and potential for synthetic elaboration.
Table 1: Physicochemical Properties of this compound and a Hypothetical Derivative
| Property | This compound | Hypothetical Kinase Inhibitor Core |
| Molecular Formula | C₆H₅FN₂O₂ | C₁₅H₁₁FN₄O |
| Molecular Weight | 156.11 g/mol | 282.28 g/mol |
| LogP (calculated) | 1.6 | 3.5 |
| Hydrogen Bond Donors | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 4 |
| Rotatable Bonds | 1 | 2 |
Note: Data for the hypothetical kinase inhibitor core is calculated for a plausible derivative to illustrate the modulation of properties.
The primary reaction vectors for this compound in a drug discovery context include:
-
N-functionalization of the aniline group: The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains.
-
Reduction of the nitro group: The nitro moiety can be reduced to an amine, providing a new site for derivatization and enabling the formation of bicyclic and heterocyclic structures.
-
Nucleophilic aromatic substitution (SNAr): The fluorine atom, activated by the ortho-nitro group, can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Scaffold
To illustrate the potential of this compound, a hypothetical synthetic pathway targeting the synthesis of a pyrimidine-based kinase inhibitor is presented. This class of compounds is of significant interest in oncology and immunology.
Proposed Synthetic Workflow
The following diagram outlines a potential multi-step synthesis to generate a library of kinase inhibitor candidates starting from this compound.
Detailed Experimental Protocols (Hypothetical)
The following protocols are illustrative and would require optimization for actual laboratory synthesis.
Step 1: N-Acetylation of this compound
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq). The reaction is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-acetylated product.
Step 2: Reduction of the Nitro Group
The N-acetylated intermediate (1.0 eq) is dissolved in ethanol, and iron powder (5.0 eq) and ammonium chloride (0.2 eq) in water are added. The mixture is heated to reflux for 4 hours. The reaction mixture is then filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water, and the organic layer is dried and concentrated to afford the diamine derivative.
Step 3: Cyclization to a Benzimidazole Core
The resulting diamine (1.0 eq) is heated in formic acid (10 vol) at reflux for 6 hours. The reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and the resulting precipitate is filtered, washed with water, and dried to yield the benzimidazole core structure. This core can then be further functionalized.
Potential Signaling Pathway Modulation
Kinase inhibitors derived from novel scaffolds can potentially target a variety of signaling pathways implicated in disease. For instance, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades that promote cell proliferation and survival.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel drug candidates. Its unique arrangement of functional groups provides a rich platform for chemical diversification. While the direct synthesis of a marketed drug from this specific starting material has not been documented, the principles of medicinal chemistry and the success of its isomers strongly suggest its potential utility. The hypothetical synthetic workflow and pathway analysis presented herein provide a framework for the rational design and synthesis of new chemical entities based on this versatile scaffold. Further exploration of this compound in drug discovery programs is warranted and could lead to the identification of novel therapeutics with improved pharmacological properties.
References
A Comprehensive Technical Guide to 2-Fluoro-3-nitroaniline and Its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of 2-Fluoro-3-nitroaniline and its structural analogs. It covers their physicochemical properties, synthesis methodologies, and applications, with a particular focus on their role as versatile intermediates in medicinal chemistry and drug development. The strategic incorporation of fluorine and nitro functional groups makes this class of compounds a subject of significant interest for creating novel therapeutic agents.[1][2]
Physicochemical Properties
The unique properties of fluoro-nitro-substituted anilines, such as modulated lipophilicity, metabolic stability, and electronic characteristics, are conferred by the interplay between the fluorine atom and the nitro group.[1][3] These properties are fundamental to their application in the synthesis of pharmaceuticals, agrochemicals, and dyes.[4][5] A summary of the key physicochemical properties for this compound and its common isomers is presented below.
Table 1: Physicochemical Data of Fluoro-nitroaniline Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 21397-11-5 | C₆H₅FN₂O₂ | 156.11 | Not specified | Not specified |
| 3-Fluoro-2-nitroaniline | 567-63-5 | C₆H₅FN₂O₂ | 156.11 | Not specified | Not specified |
| 2-Fluoro-5-nitroaniline | 369-36-8 | C₆H₅FN₂O₂ | 156.11 | Light brown to ochre-yellow crystalline powder | 99 - 101 |
| 4-Fluoro-3-nitroaniline | 364-76-1 | C₆H₅FN₂O₂ | 156.11 | White to light yellow crystal powder | 94 - 96[6] |
| 6-Chloro-3-fluoro-2-nitroaniline | 2091650-34-7 | C₆H₄ClFN₂O₂ | 190.56 | Not specified | Not specified |
Data sourced from PubChem and other chemical suppliers where available.[6][7][8][9][10][11][12]
Synthesis Methodologies and Experimental Protocols
The synthesis of fluoro-nitroanilines often involves multi-step processes, typically starting from more readily available fluorinated or nitrated benzene derivatives. Key strategies include selective reduction of dinitro compounds and catalytic hydrogenation.
General Synthesis Workflow
The diagram below illustrates a generalized synthetic pathway for producing various fluoro-nitroaniline isomers and their N-substituted analogs, starting from common precursors like dinitrofluorobenzene or trifluoronitrobenzene.
Caption: Generalized synthetic routes to fluoro-nitroanilines and their analogs.
Detailed Experimental Protocols
Protocol 1: Selective Reduction of 2,4-Dinitrofluorobenzene to 2-Fluoro-5-nitroaniline
This protocol describes the selective reduction of one nitro group on 2,4-dinitrofluorobenzene using iron powder in an acidic medium, a common method for producing a mixture of isomers that can be separated chromatographically.[12][13]
-
Setup: To a suspension of iron powder (e.g., electrolytic iron, 8.1 g) in water (100 ml) and concentrated hydrochloric acid (2 ml), heat the mixture under reflux.[13]
-
Addition of Starting Material: Add 2,4-dinitrofluorobenzene (9 g) to the heated suspension.[13]
-
Reaction: Maintain the reflux for approximately 10 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, make the reaction mixture alkaline using an aqueous sodium hydroxide solution while cooling with ice.[13]
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.[13]
-
Purification: Wash the combined organic extracts with water and a saturated sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to separate the isomers (2-fluoro-5-nitroaniline and 4-fluoro-3-nitroaniline).[13]
Protocol 2: Synthesis of N-Substituted-2,3-difluoro-6-nitroaniline Analogs
This protocol outlines the synthesis of N-substituted analogs via nucleophilic aromatic substitution, a versatile method for creating a library of related compounds.[14][15]
-
Setup: Dissolve 2,3-difluoro-6-nitroaniline (1 equivalent) in a suitable solvent like acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate (2-3 equivalents), to the solution.[15]
-
Addition of Alkylating Agent: Add an ethylating agent like ethyl iodide or ethyl bromide (1.5-2 equivalents) dropwise at room temperature.[15]
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (40-60 °C) for 6-12 hours, monitoring the reaction by TLC.[15]
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.[15]
Summary of Synthesis Data
Table 2: Selected Synthesis Reactions and Yields
| Starting Material | Reagents/Catalyst | Conditions | Product(s) | Yield | Reference(s) |
| 2,4-Dinitrofluorobenzene | Iron powder, Acetic acid | 60 to 110°C, then 110 to 138°C for 1.5h | 2-Fluoro-5-nitroaniline | 79% | [13] |
| 2,4-Dinitrofluorobenzene | 5% Rhodium/Alumina, H₂ | 370 psi, 2 hours | 2-Fluoro-5-nitroaniline & 4-Fluoro-3-nitroaniline | 17.6% & recovered fraction | [4] |
| 2-Bromo-1-fluoro-3-nitrobenzene | NiCl₂, NaBH₄ | Methanol, 0°C, 5 min | 2-Bromo-3-fluoroaniline | 70% | [16] |
| p-Fluoroaniline | HNO₃, H₂SO₄ | Anhydrous, 3-10°C | 4-Fluoro-3-nitroaniline | 62% | [6] |
Applications in Medicinal Chemistry and Drug Development
Nitroaromatic compounds, including nitroanilines, exhibit a wide range of biological activities, often acting as bioreductive prodrugs.[2][14] The fluorine atom is a key feature in modern drug design, as it can enhance metabolic stability, binding affinity, and bioavailability without significantly increasing molecular size.[1][3][17]
Role as Pharmaceutical Intermediates
Fluoro-nitroanilines are valuable building blocks for synthesizing more complex heterocyclic structures, such as benzimidazoles, which are prominent scaffolds in many biologically active compounds.[5][18] Their chemical versatility allows for modifications at the amino group, reduction of the nitro group to another amine, or further aromatic substitutions, paving the way for the creation of diverse compound libraries for high-throughput screening.
Potential Biological Activities
While direct biological data on this compound is limited, the broader class of N-substituted nitroanilines has demonstrated significant potential as anticancer and antimicrobial agents.[14][19] The electron-withdrawing nature of the nitro group is crucial for their mechanism of action, which can involve the inhibition of key cellular enzymes like protein kinases.[14]
Table 3: Biological Activity of Selected N-Substituted 2-Nitroaniline Analogs
| Compound ID | N-Substituent | Target/Cell Line | Activity (IC₅₀) | Reference(s) |
| 1a | 4-Methylphenyl | HCT116 | 5.9 nM | [19] |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 µM | [19] |
| 3a | Pyrimidine derivative | Mer Kinase | 18.5 nM | [19] |
| 3b | Pyrimidine derivative | c-Met Kinase | 33.6 nM | [19] |
Experimental Workflow: Kinase Inhibition Assay
For researchers investigating the potential of this compound analogs as kinase inhibitors, a common experimental workflow is the luminescence-based kinase assay. This assay measures the amount of ATP remaining after a kinase reaction, where a decrease in ATP corresponds to higher kinase activity.
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.[14]
Conclusion
This compound and its analogs represent a class of compounds with significant synthetic utility and untapped potential in drug discovery. Their well-established synthesis routes and the advantageous properties conferred by the fluoro and nitro moieties make them attractive starting points for developing novel therapeutics, particularly in oncology and infectious diseases. The data and protocols presented in this guide serve as a valuable resource to facilitate further research and optimization of these promising molecular scaffolds.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 7. This compound | C6H5FN2O2 | CID 88885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 3-Fluoro-2-nitroaniline | 567-63-5 [smolecule.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 6-Chloro-3-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 131593015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Fluoro-5-nitroaniline | C6H5FN2O2 | CID 67785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 2-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step laboratory protocol for the synthesis of 2-fluoro-3-nitroaniline, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a three-step process commencing with the acetylation of commercially available 2-fluoroaniline, followed by regioselective nitration of the resulting 2-fluoroacetanilide, and concluding with acidic hydrolysis to yield the target compound. This protocol includes detailed methodologies, reagent specifications, safety precautions, and characterization data. A key aspect of this protocol is the purification of the desired 3-nitro isomer from the 5-nitro isomer by column chromatography.
Introduction
This compound is an important synthetic intermediate used in the development of pharmaceuticals and functional materials. The presence of the fluoro and nitro groups on the aniline scaffold provides multiple reaction sites for further chemical modifications. Direct nitration of 2-fluoroaniline is challenging due to the activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of products and potential oxidation. A common and effective strategy to control the regioselectivity of the nitration is to first protect the amino group as an acetamide. The acetamido group is also ortho-, para-directing but is less activating than the amino group, allowing for a more controlled nitration. Subsequent hydrolysis of the acetamide reveals the desired amino functionality.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Fluoroaniline | C₆H₆FN | 111.12 | Colorless to pale yellow liquid | -29 |
| 2-Fluoroacetanilide | C₈H₈FNO | 153.15 | White to off-white solid | 77-79 |
| This compound | C₆H₅FN₂O₂ | 156.11 | Yellow solid | 72-74 |
| 2-Fluoro-5-nitroaniline | C₆H₅FN₂O₂ | 156.11 | Yellow to brown crystalline powder | 97-100 |
Table 2: Summary of Reaction Parameters and Expected Yields
| Reaction Step | Starting Material | Key Reagents | Solvent | Reaction Time | Product | Expected Yield |
| 1. Acetylation | 2-Fluoroaniline | Acetic anhydride | Acetic acid | 30 minutes | 2-Fluoroacetanilide | >95% |
| 2. Nitration | 2-Fluoroacetanilide | Conc. HNO₃, Conc. H₂SO₄ | Acetic anhydride | 1 hour | Isomeric mixture of nitroacetanilides | 70-80% (total) |
| 3. Hydrolysis | Nitroacetanilide mixture | Conc. HCl | Ethanol/Water | 2 hours | Isomeric mixture of nitroanilines | >90% |
| 4. Purification | Nitroaniline mixture | Silica gel, Hexane/Ethyl Acetate | - | - | This compound | Variable |
Table 3: Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.30 (m, 1H), 6.95-7.05 (m, 1H), 6.70-6.80 (m, 1H), 4.0 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 150.5 (d, J=245 Hz), 136.0, 134.5 (d, J=10 Hz), 125.0, 118.0 (d, J=5 Hz), 115.5 |
| Melting Point | 72-74 °C |
Experimental Protocols
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and have appropriate spill kits available.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
Step 1: Acetylation of 2-Fluoroaniline to 2-Fluoroacetanilide
This step protects the amino group of 2-fluoroaniline to control the subsequent nitration reaction.
Materials:
-
2-Fluoroaniline (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve 2-fluoroaniline in a minimal amount of glacial acetic acid with stirring.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it under vacuum. The product, 2-fluoroacetanilide, is typically of sufficient purity for the next step.
Step 2: Nitration of 2-Fluoroacetanilide
This step introduces a nitro group onto the aromatic ring. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions. A mixture of 2-fluoro-3-nitroacetanilide and 2-fluoro-5-nitroacetanilide is expected.
Materials:
-
2-Fluoroacetanilide (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Acetic anhydride
-
Three-necked round-bottom flask
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Beaker with crushed ice
Procedure:
-
In a beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep the mixture cool in an ice bath.
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-fluoroacetanilide in acetic anhydride.
-
Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.
-
Slowly add the cold nitrating mixture dropwise to the 2-fluoroacetanilide solution, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid (a mixture of nitroacetanilide isomers) by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the product in a desiccator.
Step 3: Hydrolysis of Nitroacetanilides to Nitroanilines
This step removes the acetyl protecting group to yield the desired amino functionality.
Materials:
-
Mixture of 2-fluoro-3-nitroacetanilide and 2-fluoro-5-nitroacetanilide (from Step 2)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
-
Saturated sodium bicarbonate solution
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the dried mixture of nitroacetanilides in a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
-
Heat the mixture to reflux using a heating mantle for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Collect the precipitated yellow solid (a mixture of this compound and 2-fluoro-5-nitroaniline) by vacuum filtration.
-
Wash the solid with water and dry it.
Step 4: Purification by Column Chromatography
This crucial step separates the desired this compound from the isomeric 2-fluoro-5-nitroaniline.
Materials:
-
Crude mixture of nitroanilines (from Step 3)
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection flasks or test tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a chromatography column with silica gel using a slurry packing method with hexane.
-
Dissolve a small amount of the crude nitroaniline mixture in a minimal volume of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Collect fractions and monitor the separation by TLC. The two isomers should have different Rf values. The less polar isomer (typically the ortho-nitroaniline due to potential intramolecular hydrogen bonding) is expected to elute first.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound as a yellow solid.
-
Determine the yield and characterize the final product by melting point and NMR spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes: 2-Fluoro-3-nitroaniline as a Precursor for Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Fluoro-3-nitroaniline is a valuable and versatile precursor in synthetic organic chemistry, particularly for the construction of fluorinated heterocyclic compounds. The strategic placement of the fluoro, nitro, and amino groups on the aniline scaffold allows for a variety of chemical transformations. The presence of a fluorine atom is of particular interest in medicinal chemistry, as its incorporation into drug molecules can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document provides detailed protocols and application notes for the synthesis of key heterocyclic scaffolds, namely benzimidazoles and quinoxalines, using this compound as the starting material.
Application Note 1: Synthesis of 4-Fluorobenzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The synthesis of 4-fluorobenzimidazoles can be efficiently achieved from this compound through a one-pot reductive cyclocondensation reaction with various aldehydes. This method is advantageous as it avoids the isolation of the intermediate diamine, simplifying the procedure and often improving overall yields.[3][5]
Logical Relationship: One-Pot Reductive Cyclization
Caption: One-pot synthesis of 4-fluorobenzimidazoles from this compound.
Experimental Protocol: One-Pot Synthesis of 2-Aryl-4-fluorobenzimidazoles
This protocol is adapted from general procedures for the reductive cyclization of o-nitroanilines.[6]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in a 1:1 mixture of DMF and water (40 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add sodium dithionite (3.0 eq) to the solution in portions over 15-20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain it for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
A precipitate will form. Filter the solid product, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 2-aryl-4-fluorobenzimidazole.
Data Presentation: Representative Yields for Benzimidazole Synthesis
The following table summarizes typical results for the synthesis of benzimidazoles from o-nitroanilines and various aldehydes using different catalytic systems. Yields may vary for this compound due to electronic and steric effects of the fluorine atom.
| Entry | Aldehyde | Reducing System/Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Na₂S₂O₄ | DMF/H₂O | 3 | 92 | [6] |
| 2 | 4-Chlorobenzaldehyde | Na₂S₂O₄ | DMF/H₂O | 2.5 | 95 | [6] |
| 3 | 4-Methoxybenzaldehyde | Zn/NaHSO₃ | Water | 1.5 | 94 | [3] |
| 4 | 4-Nitrobenzaldehyde | Zn/NaHSO₃ | Water | 2 | 90 | [3] |
Application Note 2: Synthesis of 5-Fluoroquinoxaline Derivatives
Quinoxalines are another class of nitrogen-containing heterocycles with significant applications in pharmaceuticals and materials science.[7][8] The synthesis from this compound is typically a two-step process: (1) reduction of the nitro group to form 3-fluoro-1,2-phenylenediamine, and (2) condensation of the resulting diamine with a 1,2-dicarbonyl compound.
Experimental Workflow: Two-Step Quinoxaline Synthesis
Caption: Workflow for the two-step synthesis of 5-fluoroquinoxalines.
Experimental Protocols
Protocol 2A: Reduction to 3-Fluoro-1,2-phenylenediamine
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of Tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated HCl to the suspension while stirring.
-
Heat the mixture to reflux for 1-2 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and neutralize it by the slow addition of a concentrated NaOH solution until the pH is >10.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 3-fluoro-1,2-phenylenediamine, which can often be used in the next step without further purification.
Protocol 2B: Condensation to form 2,3-Diaryl-5-fluoroquinoxaline
This protocol describes the condensation of the diamine with benzil as an example.[8]
Materials:
-
3-Fluoro-1,2-phenylenediamine (from Protocol 2A)
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Ethanol or Acetic Acid
-
Reflux condenser
Procedure:
-
Dissolve 3-fluoro-1,2-phenylenediamine (1.0 eq) and benzil (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
If the product crystallizes out of the solution, filter the solid, wash with cold ethanol, and dry.
-
If the product does not crystallize, reduce the solvent volume under pressure and pour the residue into water to precipitate the product.
-
Filter the crude product and purify by recrystallization (e.g., from ethanol) to obtain the pure 5-fluoro-2,3-diphenylquinoxaline.
Data Presentation: Representative Yields for Quinoxaline Synthesis
The table below shows typical yields for the condensation of various o-phenylenediamines with 1,2-dicarbonyl compounds.
| Entry | o-Phenylenediamine | 1,2-Dicarbonyl Compound | Solvent | Time (h) | Yield (%) | Reference |
| 1 | o-phenylenediamine | Benzil | Ethanol | 3 | 95 | [8] |
| 2 | 4-methyl-o-phenylenediamine | Benzil | Acetic Acid | 2 | 92 | [7] |
| 3 | o-phenylenediamine | Ethyl pyruvate | n-Butanol | 5 | 85 | [9] |
| 4 | o-phenylenediamine | 1,4-dibromo-2,3-butanedione | Acetonitrile | 4 | 88 | [7] |
References
- 1. nbinno.com [nbinno.com]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of 2-Fluoro-3-nitroaniline to 3-Fluoro-1,2-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reduction of 2-Fluoro-3-nitroaniline to 3-Fluoro-1,2-phenylenediamine is a critical transformation in synthetic organic chemistry, providing a key building block for the synthesis of various pharmaceutical agents and advanced materials. This document outlines detailed experimental protocols for this reduction using common laboratory methods, including catalytic hydrogenation and chemical reduction with reagents like stannous chloride (SnCl₂) and iron (Fe) powder. The protocols are designed to be a practical guide for achieving high-yield, chemoselective reduction while maintaining product purity.
Comparative Data of Reduction Methods
The selection of a reduction method often depends on factors such as substrate compatibility, desired selectivity, cost, and scalability. Catalytic hydrogenation is generally cleaner and more atom-economical, while metal-based reductions are often more tolerant of certain functional groups and can be more convenient for smaller-scale syntheses.
| Method | Catalyst / Reagent | Solvent(s) | Temperature | Pressure / Time | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | 5-10% Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate | Room Temp. - 70°C | 1-10 bar H₂ / 2-12 h | > 90 | Highly efficient and clean. Requires specialized hydrogenation equipment. |
| Catalytic Hydrogenation | Raney® Nickel | Methanol, Ethanol | 50°C - 80°C[1] | 5-15 bar H₂[1] / 4-16 h | 85-95 | A cost-effective alternative to precious metal catalysts. |
| Chemical Reduction | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate[2] | 30°C - Reflux | 2-6 h[3] | 75-90 | Effective for selective reductions; workup can be challenging due to tin salt byproducts.[4] |
| Chemical Reduction | Iron (Fe) Powder / Acetic Acid or NH₄Cl | EtOH/H₂O/AcOH[3] | 30°C - Reflux | 1-5 h[3] | 80-95 | Inexpensive and effective; can be exothermic and may require careful monitoring.[5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the reduction of this compound using hydrogen gas and a palladium catalyst, a method renowned for its high efficiency and clean reaction profile.[6]
Materials:
-
This compound
-
10% Palladium on Carbon (50% wet)
-
Ethanol (or Ethyl Acetate)
-
Diatomaceous earth (e.g., Celite®)
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Nitrogen gas for purging
Procedure:
-
Reactor Setup: In a suitable pressure vessel, charge this compound (1.0 eq).
-
Add Ethanol (10-20 mL per gram of substrate).
-
Under an inert atmosphere (e.g., a glove bag), carefully add 10% Pd/C (1-5 mol% Pd). The substrate-to-catalyst weight ratio is typically between 20:1 and 100:1.[6]
-
Hydrogenation: Seal the pressure vessel. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.[6]
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar).
-
Commence vigorous stirring and heat the reaction to a designated temperature (e.g., 50°C). The temperature is preferably maintained below 70°C.[1]
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases (usually 4-8 hours).
-
Work-up: Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the pad with fresh solvent (Ethanol).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-1,2-phenylenediamine. The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Chemical Reduction using Stannous Chloride (SnCl₂)
This method is a classic and effective way to reduce aromatic nitro groups and is often chosen when catalytic hydrogenation is not feasible.[2][4]
Materials:
-
This compound
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (2 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and Ethanol (15-25 mL per gram of substrate).
-
Add Stannous Chloride Dihydrate (4-5 eq) portion-wise to the stirred solution.[7] An exothermic reaction may occur.
-
Heat the reaction mixture to reflux (or a lower temperature such as 30-50°C) and stir for 2-4 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the crude residue between Ethyl Acetate and a 2 M NaOH solution.[3] Caution: This neutralization is exothermic. Perform this step in an ice bath and add the base slowly until the pH is >10 to precipitate tin salts.
-
Filter the mixture to remove the tin hydroxides, washing the solid with Ethyl Acetate.
-
Separate the organic layer from the filtrate. Extract the aqueous layer two more times with Ethyl Acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 3-Fluoro-1,2-phenylenediamine. Further purification can be achieved via column chromatography.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and a general experimental workflow.
Caption: Logical diagram of the reduction reaction.
Caption: General experimental workflow for synthesis.
References
- 1. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 3. scispace.com [scispace.com]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role of 2-Fluoro-3-nitroaniline Derivatives in the Synthesis of Advanced Agrochemicals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction
Fluorinated organic compounds play a pivotal role in the development of modern agrochemicals, often enhancing their efficacy, metabolic stability, and target specificity. Among the myriad of fluorinated building blocks, substituted fluoro-nitroanilines and their derivatives are crucial intermediates. This document details the application of derivatives of 2-fluoro-3-nitroaniline in the synthesis of next-generation insecticides, with a focus on the m-diamide class of compounds, exemplified by the synthesis of Broflanilide.
This compound's structural isomer, 2-fluoro-3-nitrobenzoic acid, is a key precursor in the synthesis of the insecticide Broflanilide. This application note will elucidate the synthetic pathway from this benzoic acid derivative to the final active ingredient, providing detailed protocols and quantitative data where available.
Core Application: Intermediate for m-Diamide Insecticides
2-Fluoro-3-nitrobenzoic acid, a derivative of the this compound structural class, is a critical starting material for the synthesis of Broflanilide. Broflanilide is a potent insecticide that acts as a negative allosteric modulator of insect γ-aminobutyric acid (GABA) receptors. The synthesis involves a multi-step process beginning with the conversion of 2-fluoro-3-nitrobenzoic acid to its corresponding acyl chloride.
Synthetic Workflow for Broflanilide Synthesis
The following diagram illustrates the key steps in the synthesis of Broflanilide, starting from an activated form of 2-fluoro-3-nitrobenzoic acid.
Experimental Protocols
The following protocols are based on methodologies described in patent literature for the synthesis of Broflanilide and its intermediates[1].
Protocol 1: Synthesis of 2-Fluoro-3-nitrobenzoyl chloride
Objective: To convert 2-fluoro-3-nitrobenzoic acid into its acyl chloride for subsequent amidation.
Materials:
-
2-Fluoro-3-nitrobenzoic acid
-
Thionyl chloride (or other acyl chlorinating agents like oxalyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-3-nitrobenzoic acid in the anhydrous solvent.
-
Slowly add the acyl chlorinating reagent (e.g., thionyl chloride) to the suspension under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until the reaction is complete as monitored by a suitable method (e.g., TLC or GC).
-
After completion, remove the excess acyl chlorinating reagent and solvent under reduced pressure to obtain the crude 2-fluoro-3-nitrobenzoyl chloride.
Quantitative Data:
| Parameter | Value | Reference |
| Solvent to Substrate Ratio (mass) | 2:1 to 4:1 | [1] |
| Reaction Temperature | 110-140 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
Protocol 2: Condensation with 4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline
Objective: To form the amide bond between 2-fluoro-3-nitrobenzoyl chloride and the fluorinated aniline moiety.
Materials:
-
2-Fluoro-3-nitrobenzoyl chloride
-
4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Base (e.g., pyridine, triethylamine)
Procedure:
-
Dissolve 4-(perfluoropropane-2-yl)-2-(trifluoromethyl)aniline and the base in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 2-fluoro-3-nitrobenzoyl chloride in the same anhydrous solvent to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove the base and any salts, followed by drying and evaporation of the solvent to yield the crude product.
Protocol 3: Reduction of the Nitro Group
Objective: To selectively reduce the nitro group of the benzamide intermediate to an amino group.
Materials:
-
2-Fluoro-3-nitro-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide
-
Catalyst (e.g., 10% Palladium on carbon)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen source (e.g., hydrogen gas)
Procedure:
-
In a hydrogenation vessel, dissolve the nitro-containing benzamide in the solvent.
-
Add the palladium on carbon catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the crude amino-benzamide.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst to Substrate Ratio (mass) | 0.003:1 to 0.006:1 | [1] |
| Hydrogen Pressure | Not specified, typical for catalytic hydrogenation |
Logical Relationships in Synthesis
The synthesis of Broflanilide from 2-fluoro-3-nitrobenzoic acid follows a logical progression of standard organic transformations. The workflow highlights the importance of activating the carboxylic acid for amide bond formation, followed by the strategic reduction of the nitro group to introduce a new functional handle for further elaboration.
Conclusion
While this compound itself is a valuable synthetic intermediate, its closely related derivative, 2-fluoro-3-nitrobenzoic acid, demonstrates a clear and significant role in the synthesis of modern agrochemicals like Broflanilide. The protocols and workflows detailed herein provide a foundational understanding for researchers and scientists working on the development of new crop protection agents. The strategic use of such fluorinated building blocks is essential for the creation of effective and selective pesticides. Further research into the direct utilization of this compound in similar synthetic pathways could open new avenues for agrochemical innovation.
References
Application Notes and Protocols for the Scaled-Up Synthesis of 2-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a plausible multi-step synthesis suitable for scaling up the production of 2-Fluoro-3-nitroaniline. The proposed synthetic route begins with the nitration of o-fluorotoluene, followed by oxidation of the methyl group to a carboxylic acid, subsequent amidation, and finally a Hofmann rearrangement to yield the target compound. This document emphasizes process safety, scalability, and data presentation for professionals in the field.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis on a laboratory scale can be challenging, and scaling up the production presents further complexities, including managing exothermic reactions, ensuring regioselectivity, and handling hazardous reagents. The synthetic pathway detailed herein is designed to address these challenges by breaking down the process into manageable, scalable steps.
Overall Synthetic Pathway
The proposed four-step synthesis for this compound is outlined below. Each step is followed by a detailed protocol and considerations for scaling up.
Caption: Proposed four-step synthetic pathway for this compound.
Step 1: Nitration of o-Fluorotoluene
The nitration of o-fluorotoluene is a critical first step. While traditional methods use a mixture of nitric and sulfuric acids, which can be hazardous and produce significant waste, modern approaches using solid acid catalysts offer a greener and potentially more regioselective alternative.[1][2] For a scaled-up process, continuous-flow nitration can offer superior safety and control over this highly exothermic reaction.[3][4][5]
Experimental Protocol (Scaled-Up Batch Nitration)
Materials and Equipment:
-
100 L glass-lined reactor with temperature control, overhead stirrer, and addition funnel.
-
o-Fluorotoluene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice-water bath
-
Sodium Bicarbonate solution (5%)
-
Brine solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Charge the 100 L reactor with o-fluorotoluene (5.0 kg, 45.4 mol).
-
Cool the reactor to 0-5 °C with an ice-water bath.
-
In a separate vessel, slowly add concentrated nitric acid (4.0 L, 63.6 mol) to chilled concentrated sulfuric acid (6.0 L) while maintaining the temperature below 10 °C to prepare the nitrating mixture.
-
Slowly add the nitrating mixture to the stirred o-fluorotoluene in the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours.
-
Slowly quench the reaction by pouring the mixture over crushed ice (50 kg).
-
Separate the organic layer and wash sequentially with cold water (2 x 20 L), 5% sodium bicarbonate solution (2 x 15 L), and brine (15 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of nitrotoluene isomers.
-
The desired 2-fluoro-3-nitrotoluene can be separated from other isomers by fractional distillation under vacuum.
Data Summary: Nitration of o-Fluorotoluene
| Parameter | Value |
|---|---|
| Starting Material | o-Fluorotoluene |
| Scale | 5.0 kg |
| Molar Ratio (o-fluorotoluene:HNO₃) | 1 : 1.4 |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 4-5 hours |
| Typical Yield of Mixed Isomers | 90-95% |
| Selectivity for 2-fluoro-3-nitrotoluene | Varies, requires optimization |
Step 2: Oxidation of 2-Fluoro-3-nitrotoluene
The oxidation of the methyl group to a carboxylic acid can be achieved using various oxidizing agents. While strong oxidants like sodium dichromate are effective, they produce hazardous chromium waste.[6][7] A more environmentally benign approach for large-scale production is catalytic aerobic oxidation.[8][9]
Experimental Protocol (Scaled-Up Catalytic Aerobic Oxidation)
Materials and Equipment:
-
100 L stainless steel autoclave with gas inlet, high-torque mechanical stirrer, and temperature/pressure control.
-
2-Fluoro-3-nitrotoluene
-
Manganese Dioxide (MnO₂)
-
N-Hydroxyphthalimide (NHPI)
-
Acetic Acid
-
Sodium Hydroxide solution
-
Hydrochloric Acid
Procedure:
-
Charge the autoclave with 2-fluoro-3-nitrotoluene (5.0 kg, 32.2 mol), manganese dioxide (0.28 kg, 3.22 mol), N-hydroxyphthalimide (0.52 kg, 3.22 mol), and glacial acetic acid (50 L).
-
Seal the reactor and pressurize with compressed air to 0.4 MPa.
-
Heat the mixture to 110 °C with vigorous stirring.
-
Maintain the temperature and pressure for 4-6 hours, monitoring the reaction progress by HPLC.
-
After completion, cool the reactor to room temperature and carefully vent the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in a sodium hydroxide solution and wash with an organic solvent to remove unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the 2-fluoro-3-nitrobenzoic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Data Summary: Oxidation of 2-Fluoro-3-nitrotoluene
| Parameter | Value |
|---|---|
| Starting Material | 2-Fluoro-3-nitrotoluene |
| Scale | 5.0 kg |
| Catalyst System | MnO₂ / NHPI |
| Oxidant | Compressed Air |
| Reaction Temperature | 110 °C |
| Reaction Pressure | 0.4 MPa |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-90% |
Step 3: Amidation of 2-Fluoro-3-nitrobenzoic Acid
The conversion of the carboxylic acid to a primary amide is a straightforward transformation. A common industrial method involves the formation of an ammonium salt followed by thermal dehydration.[10] Alternatively, direct amidation using a coupling agent can be employed.[11][12][13]
Experimental Protocol (Scaled-Up Amidation)
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirrer and reflux condenser.
-
2-Fluoro-3-nitrobenzoic acid
-
Thionyl Chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Aqueous Ammonia (28%)
Procedure:
-
Suspend 2-fluoro-3-nitrobenzoic acid (5.0 kg, 27.0 mol) in DCM (50 L) in the reactor.
-
Slowly add thionyl chloride (2.4 L, 32.4 mol) at room temperature.
-
Heat the mixture to reflux (around 40 °C) and maintain for 2-3 hours until the reaction is complete (cessation of gas evolution).
-
Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride and DCM, yielding the crude acid chloride.
-
In a separate reactor, cool aqueous ammonia (30 L) to 0-5 °C.
-
Slowly add the crude acid chloride to the cold ammonia solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir for an additional hour at 10 °C.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 2-fluoro-3-nitrobenzamide.
Data Summary: Amidation
| Parameter | Value |
|---|---|
| Starting Material | 2-Fluoro-3-nitrobenzoic acid |
| Scale | 5.0 kg |
| Reagents | Thionyl Chloride, Aqueous Ammonia |
| Reaction Temperature | Reflux (acid chloride), 0-10 °C (amidation) |
| Reaction Time | 4-5 hours |
| Typical Yield | 90-95% |
Step 4: Hofmann Rearrangement of 2-Fluoro-3-nitrobenzamide
The Hofmann rearrangement converts the primary amide to a primary amine with one fewer carbon atom.[14][15] This reaction is often exothermic and involves hazardous materials like bromine. For a safer and more scalable process, continuous-flow reactors are highly recommended.[16] Greener alternatives to bromine, such as trichloroisocyanuric acid, have also been developed.[17]
Experimental Protocol (Scaled-Up Hofmann Rearrangement)
Materials and Equipment:
-
100 L glass-lined reactor with temperature control and overhead stirrer.
-
2-Fluoro-3-nitrobenzamide
-
Sodium Hydroxide
-
Bromine
-
Dichloromethane (DCM)
Procedure:
-
Prepare a solution of sodium hydroxide (4.3 kg, 107.5 mol) in water (40 L) in the reactor and cool to 0-5 °C.
-
Slowly add bromine (1.1 L, 21.5 mol) to the cold sodium hydroxide solution to form sodium hypobromite in situ.
-
In a separate vessel, dissolve 2-fluoro-3-nitrobenzamide (3.5 kg, 19.0 mol) in cold water or a suitable solvent.
-
Slowly add the amide solution to the hypobromite solution, maintaining the temperature below 10 °C.
-
After the addition, slowly warm the reaction mixture to 60-70 °C and hold for 1 hour.
-
Cool the mixture to room temperature and extract the product with DCM (3 x 20 L).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Data Summary: Hofmann Rearrangement
| Parameter | Value |
|---|---|
| Starting Material | 2-Fluoro-3-nitrobenzamide |
| Scale | 3.5 kg |
| Reagents | Bromine, Sodium Hydroxide |
| Reaction Temperature | 0-10 °C (initial), then 60-70 °C |
| Reaction Time | 2-3 hours |
| Typical Yield | 70-80% |
Process Workflow and Safety Considerations
Caption: Overall experimental workflow for the scaled-up synthesis.
Safety Precautions:
-
Nitration: Aromatic nitration is highly exothermic and can lead to runaway reactions.[18][19] Strict temperature control is crucial. The use of mixed acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Oxidation: The use of compressed air in the presence of organic materials at high temperatures and pressures poses a risk of fire or explosion. Ensure the reactor is properly rated and operated in a well-ventilated area.
-
Amidation: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Hofmann Rearrangement: Bromine is highly toxic and corrosive. The reaction can be exothermic. Careful temperature control and appropriate PPE are essential. The development of a continuous-flow process for this step is strongly advised for large-scale production to enhance safety.[20]
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All procedures should be thoroughly evaluated for safety and scalability in a controlled laboratory or pilot plant setting before implementation. Appropriate safety measures and waste disposal procedures must be followed.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. WO2015011729A1 - Continuous flow liquid phase nitration of alkyl benzene compounds - Google Patents [patents.google.com]
- 5. BJOC - Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Video: Preparation of Amides [jove.com]
- 14. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 19. icheme.org [icheme.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes: 2-Fluoro-3-nitroaniline as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitroaniline is a valuable and versatile aromatic building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a fluorine atom, a nitro group, and an amino group—on the benzene ring provides a rich platform for a variety of chemical transformations. The strategic positioning of these groups allows for regioselective reactions, making it an attractive starting material for the synthesis of complex molecules, including kinase inhibitors, and agents targeting central nervous system (CNS) disorders and infectious diseases.[1] The fluorine substituent can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug candidate.
This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development.
Key Applications in Pharmaceutical Synthesis
The unique substitution pattern of this compound allows for its participation in a range of chemical reactions crucial for the construction of pharmaceutical scaffolds. The amino group can be readily acylated, alkylated, or diazotized for further functionalization. The nitro group can be reduced to an amine, opening up another avenue for substitution. Furthermore, the aromatic ring can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to form carbon-carbon and carbon-nitrogen bonds, respectively.
Acylation of the Amino Group: Synthesis of Amide Intermediates
A common and fundamental transformation of this compound is the acylation of its amino group to form amide intermediates. These amides are often key precursors in the synthesis of more complex drug molecules. For instance, derivatives of fluoro-nitroanilines are used to synthesize compounds with potential antibacterial activity.
Experimental Protocol: Synthesis of N-(2-Fluoro-3-nitrophenyl)acetamide
This protocol describes the synthesis of N-(2-fluoro-3-nitrophenyl)acetamide, a representative amide intermediate, through the acylation of this compound with chloroacetyl chloride.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (Et3N)
-
Chloroform (CHCl3)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in chloroform (20 mL).
-
Cool the flask to 0°C in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over a period of 15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain N-(2-fluoro-3-nitrophenyl)acetamide.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Chloroacetyl chloride |
| Product | N-(2-Fluoro-3-nitrophenyl)acetamide |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Visualizing Synthetic Pathways and Workflows
To illustrate the synthetic utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict a general experimental workflow and a potential reaction pathway.
Conclusion
This compound is a highly functionalized building block with significant potential in the synthesis of pharmaceutical ingredients. Its unique arrangement of reactive sites allows for a diverse range of chemical modifications, making it an important tool for medicinal chemists. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in the development of novel therapeutics. The strategic incorporation of this and similar fluorinated building blocks will likely continue to play a crucial role in the future of drug discovery.
References
Safety Guidelines for Handling and Storing 2-Fluoro-3-nitroaniline
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety guidelines, handling procedures, and storage protocols for 2-Fluoro-3-nitroaniline (CAS No. 21397-11-5). Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Chemical Identification and Properties
This compound is a fluorinated aromatic amine that serves as a building block in organic synthesis. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 21397-11-5 | [1] |
| Molecular Formula | C₆H₅FN₂O₂ | [2] |
| Molecular Weight | 156.11 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 114-116 °C | [1] |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin irritation (Category 2) | H315: Causes skin irritation |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.
| PPE | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Handling and Storage Protocols
Handling
-
Engineering Controls: All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[4]
-
Procedural Workflow for Handling:
Workflow for handling solid this compound.
Storage
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] The recommended storage temperature is between 2°C and 8°C.[2]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
First-Aid Measures
The following first-aid measures should be taken in case of exposure.
| Exposure Route | First-Aid Protocol |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[1] Rinse mouth. |
| Inhalation | Move the person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Accidental Release Measures
-
Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust.[4]
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Disposal: Collect the spilled material and absorbent into a sealed, labeled container for disposal as hazardous waste.[5] Do not allow the material to enter drains or waterways.[5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6]
-
Hazardous Combustion Products: Combustion may produce toxic fumes, including nitrogen oxides and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[5] Do not dispose of in regular trash or down the drain.[5]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]
Experimental Protocol: General Procedure for Use in Synthesis
The following is a general protocol for the use of this compound as a starting material in a typical nucleophilic aromatic substitution reaction. This protocol should be adapted based on the specific requirements of the intended reaction.
Objective: To provide a general workflow for the safe use of this compound in a laboratory synthesis.
Materials:
-
This compound
-
Reaction solvent (ensure compatibility)
-
Other reagents as required by the specific synthesis
-
Appropriate reaction vessel and work-up equipment
Procedure:
-
Preparation: Set up the reaction apparatus within a certified chemical fume hood. Ensure all glassware is dry and appropriate for the reaction scale.
-
Reagent Addition:
-
Under an inert atmosphere (if required by the reaction chemistry), add the desired amount of this compound to the reaction vessel.
-
Add the solvent and other reagents sequentially as dictated by the specific synthetic procedure.
-
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, quench the reaction and perform the work-up procedure as required. This may involve extraction, washing, and drying of the organic phase.
-
Purification: Purify the crude product using a suitable method, such as column chromatography, recrystallization, or distillation.
-
Waste Disposal: Collect all waste generated during the reaction and work-up in appropriately labeled hazardous waste containers for disposal.
General synthetic workflow using this compound.
References
- 1. 21397-11-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 21397-11-5|2-Fluoro-3-nitrobenzenamine|BLD Pharm [bldpharm.com]
- 3. 21397-11-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
Synthetic Strategies for Novel Compounds Using 2-Fluoro-3-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-nitroaniline is a valuable and versatile starting material in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and an aniline moiety on a benzene ring, offers multiple reaction sites for the synthesis of a diverse range of novel heterocyclic compounds. The presence of the fluorine atom can significantly enhance the pharmacological properties of the final compounds, such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including benzimidazoles, quinoxalines, and sulfonated derivatives, using this compound as the primary precursor.
Key Synthetic Applications
The strategic positioning of the functional groups in this compound allows for a variety of synthetic transformations, primarily centered around the reduction of the nitro group to an amine, followed by cyclization reactions. This approach provides efficient access to important heterocyclic cores that are prevalent in many biologically active molecules.
Synthesis of 4-Fluorobenzimidazoles
The synthesis of 4-fluorobenzimidazoles from this compound is a highly efficient one-pot reaction. This process involves the in-situ reduction of the nitro group to form a reactive ortho-phenylenediamine intermediate, which then undergoes condensation and cyclization with an aldehyde. This method is particularly attractive due to its operational simplicity and the ability to generate a library of diverse 2-substituted-4-fluorobenzimidazoles by varying the aldehyde component.
Synthesis of 8-Fluoroquinoxalines
8-Fluoroquinoxalines can be readily prepared from this compound through a two-step process. The initial step involves the reduction of the nitro group to afford 2-fluoro-1,3-phenylenediamine. This intermediate is then condensed with a 1,2-dicarbonyl compound to yield the desired 8-fluoroquinoxaline. This synthetic route is robust and allows for the introduction of various substituents on the pyrazine ring of the quinoxaline scaffold.
Synthesis of Sulfonated Derivatives
This compound can also be utilized to synthesize sulfonated derivatives, which are of interest in the development of new therapeutic agents. This is achieved through a multi-step process involving diazotization of the aniline, followed by a sulfonyl chloride formation and subsequent hydrolysis and reduction.
Data Presentation: A Comparative Summary of Synthetic Strategies
| Target Compound Class | Key Reagents | Reaction Type | Typical Yield (%) | Reaction Time (h) | Ref. |
| 4-Fluorobenzimidazoles | Aromatic Aldehydes, Zn/NaHSO₃ or Na₂S₂O₄ | One-pot reductive cyclization | 80-95 | 1-4 | N/A |
| 8-Fluoroquinoxalines | 1,2-Dicarbonyl compounds, Fe/NH₄Cl | Reduction followed by condensation | 75-90 | 6-12 | N/A |
| Sulfonated Derivatives | NaNO₂, SO₂, CuCl₂, H₂O, Fe/HCl | Diazotization, reduction | 50-60 (overall) | Multi-step | [1] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aryl-4-fluorobenzimidazoles
This protocol describes a general one-pot procedure for the synthesis of 2-aryl-4-fluorobenzimidazoles from this compound and various aromatic aldehydes via a reductive cyclization.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Zinc powder (Zn)
-
Sodium bisulfite (NaHSO₃)
-
Water (H₂O)
-
Ethyl acetate
-
Petroleum ether
-
Basic alumina for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in 20 mL of water.
-
To this suspension, add zinc powder (3.0 mmol) and sodium bisulfite (6.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aromatic aldehyde (1.1 mmol) to the reaction mixture.
-
Heat the mixture to 100°C and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the zinc powder.
-
Pour the filtrate into 100 mL of ice-cold water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on basic alumina using a petroleum ether/ethyl acetate mixture as the eluent to afford the pure 2-aryl-4-fluorobenzimidazole.
Protocol 2: Synthesis of 8-Fluoroquinoxalines
This two-step protocol outlines the synthesis of 8-fluoroquinoxalines starting with the reduction of this compound, followed by condensation with a 1,2-dicarbonyl compound.
Step 1: Synthesis of 3-Fluoro-1,2-phenylenediamine
-
To a solution of this compound (10.0 mmol) in ethanol (50 mL), add iron powder (30.0 mmol) and ammonium chloride (5.0 mmol).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reduction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-1,2-phenylenediamine, which can be used in the next step without further purification.
Step 2: Synthesis of 8-Fluoroquinoxaline
-
Dissolve the crude 3-fluoro-1,2-phenylenediamine (10.0 mmol) in ethanol (50 mL).
-
Add the 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (10.0 mmol) to the solution.
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration. If no precipitate forms, concentrate the solution and purify the residue by recrystallization or column chromatography to yield the pure 8-fluoroquinoxaline.
Protocol 3: Synthesis of 3-Amino-2-fluorobenzenesulfonic acid
This multi-step protocol describes the synthesis of a sulfonated derivative of this compound.[1]
Step 1: Diazotization and Sulfonyl Chloride Formation
-
Suspend this compound (10.0 mmol) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Add a solution of sodium nitrite (11.0 mmol) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-water and extract the product, 2-fluoro-3-nitrobenzenesulfonyl chloride, with a suitable organic solvent.
Step 2: Hydrolysis to Sulfonic Acid
-
Hydrolyze the crude 2-fluoro-3-nitrobenzenesulfonyl chloride by heating with water to yield 2-fluoro-3-nitrobenzenesulfonic acid.
Step 3: Reduction to 3-Amino-2-fluorobenzenesulfonic acid
-
Reduce the nitro group of 2-fluoro-3-nitrobenzenesulfonic acid using a standard Bechamp reduction (iron powder in acidic medium) to obtain the final product, 3-amino-2-fluorobenzenesulfonic acid.
Visualizing Synthetic Pathways and Workflows
To further clarify the synthetic strategies, the following diagrams illustrate the reaction pathways and experimental workflows.
Caption: One-pot synthesis of 4-fluorobenzimidazoles.
Caption: Two-step synthesis of 8-fluoroquinoxalines.
Caption: Experimental workflow for 4-fluorobenzimidazole synthesis.
Conclusion
This compound is a highly valuable building block for the synthesis of novel fluorinated heterocyclic compounds. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to access a variety of important molecular scaffolds. The one-pot synthesis of 4-fluorobenzimidazoles and the straightforward preparation of 8-fluoroquinoxalines are particularly noteworthy for their efficiency and adaptability, making them ideal for the rapid generation of compound libraries for biological screening. Further exploration of the reactivity of this compound is likely to uncover even more diverse and valuable synthetic applications in the future.
References
Troubleshooting & Optimization
strategies to improve the yield of 2-Fluoro-3-nitroaniline synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-3-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Nitration of 2-Fluoroaniline: This is a direct approach, but controlling the regioselectivity to favor the 3-nitro isomer can be challenging, often leading to a mixture of isomers.
-
From 2-Fluoro-3-nitrotoluene: This route involves the nitration of o-fluorotoluene to produce a mixture of isomers, followed by separation and subsequent conversion of the methyl group to an amino group.
Q2: What are the main challenges in synthesizing this compound?
A2: The main challenges include:
-
Low Regioselectivity: Nitration of 2-fluoroaniline or o-fluorotoluene can lead to the formation of multiple isomers, such as 2-fluoro-5-nitroaniline and 2-fluoro-5-nitrotoluene, which reduces the yield of the desired 3-nitro product.
-
Isomer Separation: The resulting isomers often have similar physical properties, making their separation difficult. Techniques like fractional distillation under vacuum or crystallization are often required.[1]
-
Side Reactions: The amino group in 2-fluoroaniline is highly activating, which can lead to over-nitration or oxidative side reactions if not properly controlled.
Q3: How can I improve the regioselectivity of the nitration of 2-fluoroaniline?
A3: To improve the regioselectivity and favor the formation of the 3-nitro isomer, consider the following strategies:
-
Protecting the Amino Group: Acetylation of the amino group to form 2-fluoroacetanilide can help direct the nitration to the desired position and prevent side reactions. The acetyl group can then be removed by hydrolysis.
-
Choice of Nitrating Agent and Conditions: The use of milder nitrating agents and careful control of reaction temperature can influence the isomer distribution.
Q4: What are the best methods for purifying this compound from its isomers?
A4: Purification of this compound from its isomers can be achieved through:
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Fractional Distillation: For precursors like 2-fluoro-3-nitrotoluene, efficient vacuum distillation can be used to separate isomers.[1]
-
Crystallization: A crystalline form of 2-fluoro-3-nitrotoluene has been reported, which can be isolated with high purity through crystallization from a mixture of water and a C1-C3 alcohol.
-
Chromatography: While challenging for isomers with similar polarities, preparative high-performance liquid chromatography (HPLC) can be an effective, albeit less scalable, purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound | - Formation of multiple isomers during nitration.- Incomplete reaction.- Loss of product during workup and purification. | - Optimize nitration conditions (temperature, nitrating agent) to improve regioselectivity.- Protect the amino group of 2-fluoroaniline before nitration.- Monitor the reaction progress using techniques like TLC or GC.- Employ efficient purification methods like fractional distillation or crystallization to minimize product loss. |
| Formation of significant amounts of 2-fluoro-5-nitroaniline isomer | The 5-position is also activated for electrophilic substitution. | - Modify the reaction solvent or use additives to influence the steric hindrance around the starting material.- Investigate alternative synthetic routes that offer better regiocontrol. |
| Difficulty in separating this compound from its isomers | Isomers have very similar physical properties (boiling point, polarity). | - For the precursor 2-fluoro-3-nitrotoluene, use a high-efficiency vacuum distillation setup with a packed column.[1]- Attempt fractional crystallization from a suitable solvent system. For 2-fluoro-3-nitrotoluene, a mixture of methanol and water has been shown to be effective.- For the final aniline product, preparative HPLC may be necessary for achieving high purity. |
| Dark coloration or tar formation during nitration | Oxidation of the aniline starting material. | - Protect the amino group as an acetanilide before nitration.- Maintain a low reaction temperature throughout the addition of the nitrating agent.- Use anhydrous reaction conditions to minimize oxidative side reactions.[2] |
Quantitative Data on Related Syntheses
The following table summarizes yields for the synthesis of related fluorinated nitroanilines, which can provide insights into optimizing the synthesis of this compound.
| Target Compound | Starting Material | Synthesis Method | Key Reagents | Reaction Time | Yield (%) | Reference |
| 4-Fluoro-2-nitroaniline | p-Fluoroacetanilide | Nitration followed by hydrolysis (Microchannel Reactor) | 68% Nitric acid, Acetic acid/anhydride | 50-200 seconds (Nitration) | 83-94% | [3] |
| 2-Fluoro-5-nitroaniline | 2,4-Dinitrofluorobenzene | Selective reduction of nitro group | Iron powder, Acetic acid | 1.5 hours | 79% | [3] |
| 2,4-Difluoro-6-nitroaniline | 2,4-Difluoroaniline | Acetylation, nitration, and hydrolysis | Nitric acid, Acetic acid, aq. HCl | 4 hours (Nitration) | 14% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-3-nitrotoluene via Nitration of o-Fluorotoluene
This protocol is based on a patented method for producing a mixture of 2-fluoro-3-nitrotoluene and 2-fluoro-5-nitrotoluene, followed by separation.[1]
1. Nitration:
-
In a reaction kettle, charge o-fluorotoluene.
-
Cool the reactor to 20°C using a water bath under normal pressure.
-
While stirring, slowly add a pre-mixed nitrating solution of nitric acid and sulfuric acid. The molar ratio of o-fluorotoluene to nitric acid should be between 1:1.15 and 1:1.75.
-
Maintain the reaction temperature between 20-35°C.
-
Allow the reaction to proceed for several hours until completion (monitor by TLC or GC).
2. Work-up and Separation:
-
Wash the reaction mixture with water and then with an alkali solution until neutral.
-
Separate the organic layer containing the mixture of 2-fluoro-3-nitrotoluene and 2-fluoro-5-nitrotoluene.
-
Perform fractional distillation under high vacuum using a packed distillation column to separate the isomers.
Protocol 2: Purification of 2-Fluoro-3-nitrotoluene by Crystallization
This protocol describes the purification of 2-fluoro-3-nitrotoluene to obtain a crystalline solid of high purity.
1. Dissolution:
-
In a suitable vessel, dissolve the crude 2-fluoro-3-nitrotoluene (obtained from Protocol 1) in methanol (approximately 2 volumes) at 30°C to form a homogeneous solution.
2. Crystallization:
-
Cool the solution to 17-19°C.
-
Slowly add water (approximately 2 volumes) over a period of 2 hours while maintaining the temperature at 17-19°C.
-
Stir the resulting slurry to allow for complete crystallization.
3. Isolation:
-
Filter the crystalline product.
-
Wash the crystals with a suitable solvent (e.g., a cold methanol/water mixture).
-
Dry the crystals under vacuum to obtain pure, crystalline 2-fluoro-3-nitrotoluene.
Visualizations
References
identifying and minimizing side products in 2-fluoroaniline nitration
Welcome to the Technical Support Center for the nitration of 2-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for this important synthetic transformation. Our goal is to help you identify and minimize the formation of side products, thereby optimizing your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the nitration of 2-fluoroaniline?
A1: The nitration of 2-fluoroaniline is an electrophilic aromatic substitution reaction. The directing effects of the fluorine (ortho, para-directing and deactivating) and the amino group (ortho, para-directing and activating) or its protonated form, the anilinium ion (meta-directing and deactivating), will influence the final product distribution. Under typical nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid), the amino group is protonated, leading to the formation of a mixture of isomers. The primary products are typically the mono-nitro isomers:
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2-Fluoro-4-nitroaniline (para to the amino group)
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2-Fluoro-6-nitroaniline (ortho to the amino group)
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2-Fluoro-5-nitroaniline
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2-Fluoro-3-nitroaniline
The exact ratio of these isomers is highly dependent on the reaction conditions. Dinitrated products can also form as side products, particularly if the reaction conditions are not carefully controlled.
Q2: Why is direct nitration of anilines often problematic?
A2: Direct nitration of anilines, including 2-fluoroaniline, using strong acids like a nitric and sulfuric acid mixture can be challenging for several reasons:
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Oxidation: The strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring, resulting in the formation of tar-like byproducts and a lower yield of the desired nitro product.[1]
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Protonation of the Amino Group: In the strongly acidic medium, the amino group is protonated to form an anilinium ion (-NH3+). This group is strongly deactivating and meta-directing, which can lead to the formation of undesired meta-isomers and a slower reaction rate.[1]
-
Exothermic Reaction: Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction, increasing the formation of side products, including dinitrated compounds and oxidation products.
Q3: What is the role of sulfuric acid in the nitrating mixture?
A3: Concentrated sulfuric acid serves two primary roles in the nitration of aromatic compounds. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO2+), the active nitrating species. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and inhibit the formation of the nitronium ion.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the nitration reaction can be monitored by thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the various product isomers. The spots can be visualized under UV light. Alternatively, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used for more quantitative monitoring.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of 2-fluoroaniline, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Oxidation of the starting material or product, or dinitration. 3. Loss of product during work-up: Product is soluble in the aqueous phase, or improper extraction. | 1. Optimize reaction time and temperature: Monitor the reaction by TLC to determine the optimal reaction time. While low temperatures are generally preferred to minimize side reactions, ensure the temperature is sufficient for the reaction to proceed to completion. 2. Strict temperature control: Maintain a low reaction temperature (typically 0-10 °C) to minimize oxidation and dinitration. Add the nitrating agent slowly to the substrate solution. 3. Proper work-up: After quenching the reaction on ice, neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product. Ensure complete extraction with a suitable organic solvent like ethyl acetate or dichloromethane. |
| Formation of a Dark, Tarry Mixture | 1. Oxidation: The reaction temperature is too high, or the nitrating agent was added too quickly. 2. Runaway reaction: Inadequate cooling or rapid addition of the nitrating agent. | 1. Maintain low temperature: Use an ice-salt bath or a cryocooler to maintain a consistently low temperature throughout the addition of the nitrating agent. 2. Slow addition of nitrating agent: Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation. 3. Use of a protecting group: Consider protecting the amino group as an acetanilide before nitration to reduce its susceptibility to oxidation. The protecting group can be removed by hydrolysis after nitration. |
| Poor Regioselectivity (Undesired Isomer Ratio) | 1. Reaction conditions: The choice of nitrating agent, solvent, and temperature can significantly influence the isomer distribution. 2. Protonation of the amino group: The formation of the anilinium ion favors meta-nitration. | 1. Modify reaction conditions: Experiment with different nitrating agents (e.g., acetyl nitrate, nitronium tetrafluoroborate) or solvent systems. The temperature can also affect the isomer ratio. 2. Protect the amino group: Acetylation of the amino group to form an acetanilide directs nitration primarily to the ortho and para positions. The acetanilide group is less activating than the amino group but still strongly ortho, para-directing. |
| Formation of Dinitrated Products | 1. Excess nitrating agent: Using a large excess of the nitrating mixture. 2. High reaction temperature: Higher temperatures can promote a second nitration. | 1. Stoichiometric control: Use a carefully controlled amount of the nitrating agent (e.g., 1.05-1.1 equivalents). 2. Low temperature: Maintain a low reaction temperature (e.g., below 5 °C) to disfavor the second nitration, which is generally slower than the first. |
Experimental Protocols
Protocol 1: Direct Nitration of 2-Fluoroaniline with Mixed Acid
This protocol provides a general procedure for the direct nitration of 2-fluoroaniline. Caution: This reaction is highly exothermic and involves the use of corrosive and oxidizing acids. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Fluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate (saturated solution) or Ammonium Hydroxide
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
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Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stir bar, add 2-fluoroaniline (1 equivalent). Cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (3-5 equivalents) to the 2-fluoroaniline with constant stirring, while maintaining the temperature below 10 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid (1-2 equivalents) while cooling the mixture in an ice bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 2-fluoroaniline in sulfuric acid over a period of 30-60 minutes. It is crucial to maintain the internal temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. The product should precipitate as a solid.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.
-
-
Purification: The crude product is a mixture of isomers. Separation can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The different isomers can be identified by their retention times and spectroscopic analysis (e.g., GC-MS, NMR).
Data on Isomer Distribution
Quantitative data on the direct nitration of 2-fluoroaniline is not extensively reported in the literature, and the isomer distribution is highly dependent on the specific reaction conditions. The following table provides a qualitative expectation of the directing effects.
| Position of Nitration | Directing Group | Expected Product | Notes |
| 4-position (para to -NH2) | -NH3+ (meta-directing), -F (para-directing) | 2-Fluoro-4-nitroaniline | Often a major product due to the strong para-directing effect of the amino group (even when partially protonated) and the para-directing effect of fluorine. |
| 6-position (ortho to -NH2) | -NH3+ (meta-directing), -F (ortho-directing) | 2-Fluoro-6-nitroaniline | Formation is expected, but may be sterically hindered by the adjacent fluorine atom. |
| 5-position (meta to -NH2) | -NH3+ (meta-directing) | 2-Fluoro-5-nitroaniline | Significant formation is possible due to the meta-directing influence of the anilinium ion. |
| 3-position (meta to -NH2) | -NH3+ (meta-directing) | This compound | Formation is possible but may be less favored compared to the 5-position. |
Visualizing the Process
Reaction Pathway and Side Products
The following diagram illustrates the main reaction pathway for the nitration of 2-fluoroaniline and the formation of potential side products.
Caption: Reaction scheme for the nitration of 2-fluoroaniline showing the formation of mono-nitrated isomers and common side products.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues during the nitration of 2-fluoroaniline.
Caption: A logical workflow for troubleshooting common problems in the nitration of 2-fluoroaniline.
Analytical Workflow for Product Analysis
This diagram outlines the steps for analyzing the product mixture from the nitration of 2-fluoroaniline.
Caption: A typical analytical workflow for the separation, identification, and quantification of products from the nitration of 2-fluoroaniline.
References
techniques for purifying crude 2-Fluoro-3-nitroaniline via recrystallization
Technical Support Center: Recrystallization of 2-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed protocols and troubleshooting advice for the purification of crude this compound via recrystallization.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the crude material at an elevated temperature and allow the desired compound to crystallize in a pure form upon cooling, while the impurities remain dissolved in the solvent.
Potential Impurities in Crude this compound
Understanding the potential impurities is crucial for developing an effective purification strategy. The synthesis of this compound can result in the presence of several impurities, including:
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Isomeric Byproducts: Other isomers of fluoro-nitroaniline, such as 4-Fluoro-2-nitroaniline and 2-Fluoro-5-nitroaniline, may be formed during the synthesis.
-
Unreacted Starting Materials: Residual 2-fluoroaniline from the nitration reaction.
-
Over-nitrated Products: Dinitro-fluoroaniline species can be present if the reaction conditions are not carefully controlled.
-
Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit the following properties:
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The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Impurities should either be highly soluble at all temperatures or insoluble at all temperatures.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Qualitative Solubility Data for this compound
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior for this compound |
| Ethanol | Polar | 78 | Good solubility when hot, moderate to low solubility when cold. A good candidate for a single-solvent recrystallization or as the primary solvent in a mixed-solvent system. |
| Methanol | Polar | 65 | Similar to ethanol, good solubility at higher temperatures. |
| Isopropanol | Polar | 82 | Likely to have good solubility when hot and lower solubility when cold. |
| Ethyl Acetate | Medium | 77 | May be a suitable single solvent or part of a mixed-solvent system. |
| Toluene | Non-polar | 111 | May be effective, especially for less polar impurities. |
| Hexane | Non-polar | 69 | Likely to be a poor solvent at all temperatures. Can be used as an anti-solvent in a mixed-solvent system. |
| Water | Very Polar | 100 | Very low solubility. Can be used as an anti-solvent with a miscible organic solvent like ethanol or methanol. |
Experimental Protocols
Protocol 1: General Recrystallization of this compound (Ethanol/Water System)
This protocol describes a general procedure using a mixed solvent system of ethanol and water, which is often effective for purifying substituted anilines.
Materials:
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Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
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Magnetic stirrer and stir bar
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Buchner funnel and vacuum flask
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Filter paper
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Glass stir rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating and stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the insoluble material.
-
Induce Crystallization: To the hot, clear solution, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
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Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Protocol 2: Solvent Screening for Recrystallization
This protocol will help you identify the most suitable solvent for your specific batch of crude this compound.
Materials:
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Crude this compound
-
A selection of potential solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, water)
-
Small test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Preparation: Place approximately 50 mg of your crude this compound into several separate test tubes.
-
Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent. Vortex each tube and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
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Hot Solubility: Gently heat the test tubes that showed poor solubility at room temperature. Add the same solvent dropwise while heating until the solid dissolves completely. A good solvent will dissolve the compound when hot.
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Cooling and Crystal Formation: Allow the hot solutions to cool to room temperature, and then place them in an ice bath. Observe the formation of crystals. The solvent that yields a good quantity of crystals upon cooling is a suitable candidate for recrystallization.
Troubleshooting Guide and FAQs
This section is designed to address common issues encountered during the recrystallization of this compound.
Q1: No crystals are forming, even after cooling in an ice bath.
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Possible Cause: The solution may not be supersaturated, meaning too much solvent was used.
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Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again.
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Possible Cause: The solution is supersaturated, but crystallization has not been initiated.
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Solution 1: Try scratching the inside of the flask with a glass stir rod at the surface of the solution to create nucleation sites.
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Solution 2: If you have a pure sample of this compound, add a small "seed crystal" to induce crystallization.
Q2: The compound "oils out" instead of forming crystals.
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Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the compound to come out of solution above its melting point.
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Solution 1: Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.
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Solution 2: Consider using a lower-boiling point solvent or a different solvent system altogether.
Q3: The recrystallized product is still colored.
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Possible Cause: Colored impurities are present that have similar solubility to your compound.
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Solution: Before the cooling step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Use charcoal sparingly as it can also adsorb your product.
Q4: The yield of recovered crystals is very low.
-
Possible Cause 1: Too much solvent was used, and a significant amount of the product remains in the mother liquor.
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Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover more crystals. Note that these second-crop crystals may be less pure.
-
Possible Cause 2: Premature crystallization occurred during hot filtration.
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Solution: Ensure that the filtration apparatus is pre-heated and that the solution is kept hot during the transfer.
-
Possible Cause 3: The solution was not cooled sufficiently.
-
Solution: Ensure the flask is left in an ice bath for an adequate amount of time (e.g., at least 30 minutes).
Visual Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and troubleshooting logic for the recrystallization of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
overcoming challenges in the regioselective synthesis of 2-Fluoro-3-nitroaniline
Technical Support Center: Regioselective Synthesis of 2-Fluoro-3-nitroaniline
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the regioselective synthesis of this compound.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound. This section addresses common issues in a question-and-answer format.
Question 1: Why is the yield of my desired this compound isomer low, with significant formation of other isomers like 2-fluoro-5-nitroaniline?
Answer: Achieving high regioselectivity in the nitration of fluoroaniline derivatives is a common challenge. The fluorine atom and the amino group have competing directing effects. The formation of multiple isomers is often due to suboptimal reaction conditions.
Possible Causes & Solutions:
-
Direct Nitration Issues: Direct nitration of anilines using strong acid mixtures (e.g., HNO₃/H₂SO₄) can lead to oxidation and a mixture of ortho, meta, and para isomers. This occurs because the amino group becomes protonated in the highly acidic medium, changing its directing effect.[1]
-
Protecting Group Strategy: A widely used strategy to enhance regioselectivity is to protect the amino group, most commonly as an acetanilide.[1] The acetyl group is larger and moderates the activating nature of the amine, often leading to more predictable nitration patterns. The acetanilide can be deprotected after nitration via acid or base hydrolysis.[1]
-
Nitrating Agent: The choice of nitrating agent is critical. While mixed acid is common, other reagents might offer better selectivity under milder conditions. For instance, trifluoroacetyl nitrate, generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, has been used for regioselective nitration of indoles under non-acidic conditions.[2]
-
Reaction Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to over-nitration and the formation of undesired byproducts. It is crucial to maintain the recommended temperature, often between 0-10°C, during the addition of the nitrating agent.[1][3]
Question 2: My reaction is producing a significant amount of dark, resinous by-products. What is causing this and how can it be prevented?
Answer: The formation of resinous material is a frequent issue in the nitration of anilines, typically resulting from oxidative side reactions.[4]
Possible Causes & Solutions:
-
Oxidation of the Amine: The strong oxidizing nature of nitric acid can degrade the aniline starting material. Using a protecting group like acetyl reduces the susceptibility of the aromatic ring to oxidation.[1]
-
Anhydrous Conditions: The presence of water in the nitrating mixture can promote side reactions. Using anhydrous conditions, for example by employing fuming nitric or sulfuric acid, can improve the yield of the desired product and reduce resin formation.[4]
-
Temperature Control: As mentioned previously, elevated temperatures accelerate the rate of side reactions, including oxidation and polymerization. Strict adherence to low-temperature protocols is essential.
Question 3: How can I effectively separate the desired this compound from its isomers?
Answer: Separating structural isomers of nitroanilines can be challenging due to their similar physical properties.
Possible Solutions:
-
Column Chromatography: Silica gel column chromatography is a standard and effective method for separating isomers.[5] A solvent system, often a mixture of ethyl acetate and n-hexane, can be optimized to achieve good separation.[5]
-
Recrystallization: If the isomeric mixture contains one major component, recrystallization from a suitable solvent (like ethanol or an ethanol/water mixture) can be used for purification.[1]
-
Fractional Distillation: For some derivatives, such as the separation of 2-fluoro-3-nitrotoluene and 2-fluoro-5-nitrotoluene, efficient vacuum fractional distillation has been employed.[3] This may be applicable depending on the boiling points and thermal stability of the aniline isomers.
Question 4: How do I confirm the identity and regiochemistry of my final product?
Answer: Spectroscopic methods are essential for structural elucidation and confirming that the desired isomer has been synthesized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the substitution pattern on the aromatic ring. The coupling constants between adjacent ¹H and ¹⁹F nuclei can provide definitive structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The amino group (-NH₂) typically shows stretching vibrations around 3300-3500 cm⁻¹, while the nitro group (-NO₂) exhibits characteristic asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1320-1350 cm⁻¹, respectively.[6]
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the product. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 156, corresponding to its molecular weight of 156.11 g/mol .[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic approach for achieving regioselective nitration of a substituted aniline? A1: The most common and effective approach is to first protect the amino group as an acetanilide. This moderates the reactivity and directs the nitration, often to the para position relative to the acetylamino group. The protecting group is then removed via hydrolysis to yield the desired nitroaniline.[1]
Q2: What are the key safety precautions to take during this synthesis? A2: Nitration reactions with concentrated acids are highly exothermic and potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the nitrating agent should be done slowly and dropwise, with efficient cooling (e.g., using an ice bath) to maintain strict temperature control.[1]
Q3: Are there alternatives to the standard HNO₃/H₂SO₄ nitrating mixture? A3: Yes, various other nitrating agents have been developed. These include milder reagents and systems designed to improve selectivity or simplify handling.[7] For example, protocols using trifluoroacetyl nitrate have been developed for specific substrates to avoid strongly acidic conditions.[2] The choice depends on the specific substrate and desired outcome.
Data & Protocols
Table 1: Comparison of Nitration Conditions for Fluoroaromatic Compounds
| Starting Material | Nitrating Agent | Solvent / Acid | Temp. (°C) | Yield (%) | Product | Reference |
| p-Fluoroaniline | HNO₃ / H₂SO₄ | H₂SO₄ | 3-5 | 62 | 4-Fluoro-3-nitroaniline | [4] |
| o-Fluorotoluene | HNO₃ / H₂SO₄ | H₂SO₄ | 20-35 | N/A | Mixture of isomers | [3] |
| N-(3,6-dichloro-2,4-difluorophenyl)acetamide | HNO₃ / H₂SO₄ | H₂SO₄ | < 10 | N/A | Nitrated Acetanilide | [1] |
| 2,4-Dinitrofluorobenzene | Iron / HCl | Water | Reflux | 24 | 2-Fluoro-5-nitroaniline | [5] |
Note: The table includes examples of nitration and related reactions on fluoroaromatic compounds to illustrate typical conditions. Direct synthesis data for this compound is sparse in the immediate search results, highlighting the synthetic challenge.
Experimental Protocol: General Procedure for Regioselective Nitration via Amine Protection
This protocol is a generalized procedure based on the common strategy of protecting the amine as an acetanilide to control regioselectivity.[1]
Step 1: Protection (Acetylation) of 2-Fluoroaniline
-
In a round-bottom flask, dissolve 2-fluoroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution (typically 1.1-1.3 equivalents).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Allow the mixture to cool, then pour it into ice-cold water with stirring.
-
Collect the precipitated solid (N-(2-fluorophenyl)acetamide) by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-(2-fluorophenyl)acetamide
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, carefully add the dried N-(2-fluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, continue stirring the reaction in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Deprotection (Hydrolysis) to Yield this compound
-
In a round-bottom flask, suspend the crude nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture and pour it into cold water.
-
Neutralize the solution slowly with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated crude this compound by vacuum filtration.
Step 4: Purification
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound via amine protection.
Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 4. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 6. Buy 3-Fluoro-2-nitroaniline | 567-63-5 [smolecule.com]
- 7. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
optimizing temperature and reaction time for 2-Fluoro-3-nitroaniline preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Fluoro-3-nitroaniline. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the preparation of this compound?
A1: The preparation of this compound can be approached through several synthetic strategies. Two common routes include:
-
Electrophilic Nitration of 2-Fluoroaniline: This method involves the direct nitration of 2-fluoroaniline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The key challenge is controlling the regioselectivity to obtain the desired 3-nitro isomer.
-
Schiemann Reaction of 3-Nitroaniline: This route involves the diazotization of 3-nitroaniline, followed by fluorination of the resulting diazonium salt. This method can offer good selectivity for the introduction of the fluorine atom at the desired position.
Q2: What are the key reaction parameters to control during the nitration of 2-fluoroaniline?
A2: Temperature and the rate of addition of the nitrating agent are critical parameters. The reaction is highly exothermic, and maintaining a low temperature (typically between 0 and 10°C) is crucial to minimize the formation of undesired isomers and side products. Slow, dropwise addition of the nitrating mixture allows for better temperature control and improved selectivity.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material from the product and any byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the typical impurities or side products in the synthesis of this compound?
A4: In the nitration of 2-fluoroaniline, common impurities include other positional isomers such as 2-fluoro-5-nitroaniline and 2-fluoro-6-nitroaniline. Over-nitration to form dinitro products is also a possibility if the reaction conditions are not carefully controlled. In the Schiemann reaction, incomplete diazotization or side reactions of the diazonium salt can lead to impurities.
Q5: What purification methods are effective for this compound?
A5: Column chromatography is a common and effective method for purifying this compound from its isomers and other impurities. A silica gel stationary phase with a gradient elution system of hexane and ethyl acetate is typically employed. Recrystallization from a suitable solvent system can also be used for further purification.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature (with caution). |
| Suboptimal Reaction Temperature | For nitration reactions, maintain a consistently low temperature (0-10°C) to favor the desired isomer. For the Schiemann reaction, ensure the diazotization is carried out at a low temperature (0-5°C) and that the subsequent fluorination step is performed at the optimal temperature for the specific fluorinating agent used. |
| Loss of Product during Work-up | Ensure proper pH adjustment during extraction to minimize the solubility of the product in the aqueous layer. Use an adequate amount of extraction solvent and perform multiple extractions to ensure complete recovery. |
| Degradation of Product | Some nitro compounds can be sensitive to heat and light. Minimize exposure to high temperatures and direct light during the reaction and purification steps. |
Problem 2: Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| High Reaction Temperature in Nitration | Strictly control the temperature during the addition of the nitrating agent. A lower temperature generally favors the formation of the thermodynamically more stable product. |
| Incorrect Nitrating Agent or Ratio | The choice and ratio of nitric acid to sulfuric acid can influence isomer distribution. Consult literature for the optimal conditions for the nitration of similar substrates. |
| Insufficient Mixing | Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and consistent temperature, which can help in achieving better selectivity. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of Isomers in Column Chromatography | Optimize the mobile phase for column chromatography. A shallower gradient or the use of a different solvent system may improve the separation of isomers. |
| Oily Product Instead of Solid | The presence of impurities can prevent the product from solidifying. Attempt to purify a small sample by preparative TLC to obtain a pure reference. If the pure product is a solid, further purification of the bulk material is necessary. The product may also be an oil at room temperature; check its reported physical properties. |
| Product Insoluble in Recrystallization Solvent | Perform small-scale solubility tests with a variety of solvents to find a suitable system for recrystallization. A good solvent system will dissolve the product when hot but not when cold. |
Experimental Protocols
Method 1: Nitration of 2-Fluoroaniline (Illustrative Protocol)
This protocol is based on general procedures for the nitration of anilines and should be optimized for the specific substrate.
Materials:
-
2-Fluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C.
-
Slowly add 2-fluoroaniline to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-fluoroaniline in sulfuric acid, ensuring the temperature does not exceed 10°C. The addition should be slow, typically over 1-2 hours.
-
After the addition is complete, stir the reaction mixture at 0-10°C for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation
Table 1: Illustrative Reaction Parameters for Nitration of Fluoroanilines
| Parameter | 4-Fluoro-3-nitroaniline Synthesis[1] | General Recommendation for this compound |
| Starting Material | p-Fluoroaniline | 2-Fluoroaniline |
| Nitrating Agent | HNO₃ in H₂SO₄ | HNO₃ in H₂SO₄ |
| Temperature | 3-10°C | 0-10°C |
| Reaction Time | 1 hour post-addition | 1-2 hours post-addition |
Visualizations
Experimental Workflow for Nitration of 2-Fluoroaniline
Caption: Workflow for the synthesis of this compound via nitration.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Separation of Isomeric Impurities from 2-Fluoro-3-nitroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to separate isomeric impurities from 2-Fluoro-3-nitroaniline. The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities of this compound?
A1: During the synthesis of this compound, particularly through the nitration of 2-fluoroaniline or related precursors, several positional isomers can be formed. The most common isomeric impurities include:
-
4-Fluoro-3-nitroaniline
-
2-Fluoro-5-nitroaniline
-
2-Fluoro-6-nitroaniline
-
4-Fluoro-2-nitroaniline
-
5-Fluoro-2-nitroaniline
The relative abundance of these impurities depends on the specific synthetic route and reaction conditions employed.
Q2: Which analytical techniques are most suitable for separating these isomeric impurities?
A2: Due to their similar physicochemical properties, separating isomeric impurities of this compound can be challenging. The most effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC, is a powerful tool for the separation and quantification of these isomers.
-
Gas Chromatography (GC): Often coupled with mass spectrometry (GC-MS), this technique is suitable for analyzing volatile and thermally stable isomers. Derivatization may be necessary to improve the volatility and chromatographic performance of the aniline isomers.
-
Crystallization: A common method for the purification of the final product, which can effectively remove impurities if a suitable solvent system is identified.
Q3: How can I identify the specific isomers present in my sample?
A3: A combination of chromatographic and spectroscopic techniques is typically used for the unambiguous identification of isomeric impurities. A common workflow involves initial separation by HPLC or GC, followed by structural elucidation using:
-
Mass Spectrometry (MS): To determine the molecular weight of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information to differentiate between isomers.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Poor resolution between isomeric peaks.
-
Question: My HPLC chromatogram shows broad, overlapping peaks for the isomers of this compound. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase:
-
Adjust Organic Modifier Content: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Change the Organic Modifier: If using acetonitrile, try methanol, or vice-versa. The different selectivities of these solvents can alter the elution order and improve separation.
-
Modify the pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like anilines. Adjusting the pH away from the pKa of the analytes can improve peak shape and resolution.
-
-
Select a Different Column:
-
Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) phase) which can offer different selectivities for aromatic and fluorinated compounds.
-
Use a column with a smaller particle size (e.g., <3 µm) or a longer column to increase efficiency.
-
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance separation by increasing the differences in the interaction of the isomers with the stationary phase.
-
Issue 2: Peak tailing for the aniline compounds.
-
Question: The peaks for this compound and its isomers are tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like anilines is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase.
-
Use a Low pH Mobile Phase: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the aniline, but more importantly, it will suppress the ionization of the silanol groups, reducing the unwanted interactions.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1% v/v), into your mobile phase. TEA will preferentially interact with the active silanol sites, leading to more symmetrical peaks for your analytes.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
Issue 3: Split peaks are observed.
-
Question: A single isomeric peak appears as a split or double peak. What could be the reason?
-
Answer:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can disrupt the sample flow path, leading to split peaks.[1] Try back-flushing the column or, if the problem persists, replace the column.[1]
-
Co-elution of Impurities: What appears to be a split peak might be two closely eluting, unresolved compounds. To test this, inject a smaller volume of your sample; if the split becomes more defined as two separate peaks, you have a resolution issue.[1]
-
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// Solutions for Poor Resolution optimize_mp [label="Optimize Mobile Phase\n(Gradient, Solvent, pH)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_column [label="Change Column\n(Different Phase, Smaller Particles)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_temp [label="Adjust Temperature", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Peak Tailing low_ph [label="Use Low pH Mobile Phase", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_amine [label="Add Competing Amine (e.g., TEA)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; endcapped_column [label="Use End-Capped Column", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Split Peaks injection_solvent [label="Match Injection Solvent to Mobile Phase", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="Check/Replace Column (Void/Blockage)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; coelution [label="Test for Co-elution (Inject Less)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> poor_resolution; start -> peak_tailing; start -> split_peaks;
poor_resolution -> optimize_mp [label="Try First"]; poor_resolution -> change_column; poor_resolution -> adjust_temp;
peak_tailing -> low_ph [label="Common Fix"]; peak_tailing -> add_amine; peak_tailing -> endcapped_column;
split_peaks -> injection_solvent [label="Easy Check"]; split_peaks -> check_column; split_peaks -> coelution; } ` Caption: Troubleshooting guide for common HPLC peak problems.
Crystallization Troubleshooting
Issue 1: The compound "oils out" instead of crystallizing.
-
Question: When I cool the solution, my product separates as an oil, not as crystals. What should I do?
-
Answer: Oiling out occurs when the solute is not soluble in the solvent at the temperature of crystallization.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add more of the primary solvent to decrease the saturation level.
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal growth over oil formation.
-
Modify the Solvent System: If using a mixed solvent system (e.g., ethanol/water), try using a higher proportion of the solvent in which the compound is more soluble.
-
Issue 2: No crystals form upon cooling.
-
Question: The solution is cold, but no crystals have formed. How can I induce crystallization?
-
Answer: The solution may be supersaturated, or nucleation may be slow.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of the pure product, add a tiny crystal to the solution. This will act as a template for crystal growth.
-
Reduce the Temperature Further: Place the flask in an ice-salt bath to achieve a lower temperature.
-
Reduce the Amount of Solvent: If the solution is not sufficiently saturated, you can evaporate some of the solvent and attempt to cool it again.
-
Issue 3: The resulting crystals are highly colored.
-
Question: My purified crystals are still colored. How can I remove the colored impurities?
-
Answer:
-
Use Activated Carbon: Before the hot filtration step, add a small amount of activated carbon to the hot solution and boil for a few minutes. The activated carbon will adsorb many colored impurities. Be careful not to add too much, as it can also adsorb your product.
-
Perform a Hot Filtration: After the charcoal treatment, perform a hot gravity filtration to remove the carbon and any other insoluble impurities before allowing the solution to cool.
-
// Nodes start [label="Crystallization Problem", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; oiling_out [label="Compound Oils Out", fillcolor="#FBBC05", fontcolor="#202124"]; no_crystals [label="No Crystals Form", fillcolor="#FBBC05", fontcolor="#202124"]; colored_crystals [label="Crystals are Colored", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for Oiling Out reheat_add_solvent [label="Reheat & Add More Solvent", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; slow_cooling [label="Ensure Slow Cooling", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; modify_solvent [label="Modify Solvent System", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for No Crystals scratch_flask [label="Scratch Inner Surface of Flask", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_crystal [label="Add a Seed Crystal", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; reduce_temp [label="Lower the Temperature Further", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate_solvent [label="Evaporate Some Solvent", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Colored Crystals activated_carbon [label="Use Activated Carbon", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hot_filtration [label="Perform Hot Filtration", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> oiling_out; start -> no_crystals; start -> colored_crystals;
oiling_out -> reheat_add_solvent; oiling_out -> slow_cooling; oiling_out -> modify_solvent;
no_crystals -> scratch_flask; no_crystals -> seed_crystal; no_crystals -> reduce_temp; no_crystals -> evaporate_solvent;
colored_crystals -> activated_carbon; activated_carbon -> hot_filtration [style=dashed, label="Follow with"]; } ` Caption: Troubleshooting guide for common crystallization issues.
Experimental Protocols & Data
The following protocols are suggested starting points for the separation of isomeric impurities from this compound and are based on methods developed for structurally similar compounds. Optimization will likely be required.
HPLC Method for Isomeric Impurity Profiling
This method is adapted from established protocols for the separation of chloro- and nitroaniline isomers.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Acetonitrile:Water (50:50) to 1 mg/mL |
// Nodes sample_prep [label="Sample Preparation\n(1 mg/mL in ACN:H2O)", fillcolor="#F1F3F4", fontcolor="#202124"]; hplc_analysis [label="HPLC Analysis\n(C18 Column, Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="UV Detection\n(254 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis\n(Peak Integration, Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; report [label="Report Results", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections sample_prep -> hplc_analysis; hplc_analysis -> detection; detection -> data_analysis; data_analysis -> report; } ` Caption: General workflow for HPLC analysis of isomeric impurities.
GC-MS Method for Isomer Identification
Anilines can sometimes exhibit poor peak shape in GC. Derivatization may be required for improved performance.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector.
GC-MS Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-350 |
| Sample Preparation | Dissolve sample in a suitable solvent (e.g., ethyl acetate) to 1 mg/mL |
Recrystallization Protocol for Purification
Solvent Screening: The ideal solvent for recrystallization should dissolve this compound well at high temperatures but poorly at low temperatures. A mixed solvent system is often effective for anilines.
| Solvent / System | Polarity | Boiling Point (°C) | Potential Use |
| Ethanol/Water | High | 78-100 | Good starting point; compound is likely soluble in hot ethanol and less soluble in water. |
| Toluene | Low | 111 | May be a suitable single solvent. |
| Heptane/Ethyl Acetate | Low/Medium | 69-98 | Another mixed system to try; dissolve in hot ethyl acetate and add heptane as an anti-solvent. |
General Procedure (Ethanol/Water System):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and gently boil for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.
-
Crystallization: Reheat the solution to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove residual solvent.
// Nodes dissolution [label="1. Dissolution\n(Dissolve crude product in\nminimal hot ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; decolorization [label="2. Decolorization (Optional)\n(Add activated carbon)", fillcolor="#FBBC05", fontcolor="#202124"]; hot_filtration [label="3. Hot Filtration\n(Remove insoluble impurities)", fillcolor="#FBBC05", fontcolor="#202124"]; crystallization [label="4. Crystallization\n(Add hot water until cloudy,\nthen clarify with ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cooling [label="5. Cooling\n(Slowly cool to room temp,\nthen ice bath)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolation [label="6. Isolation & Washing\n(Vacuum filtration, wash with\ncold solvent mixture)", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="7. Drying\n(Vacuum oven)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pure_product [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections dissolution -> decolorization; decolorization -> hot_filtration; hot_filtration -> crystallization; crystallization -> cooling; cooling -> isolation; isolation -> drying; drying -> pure_product; } ` Caption: Step-by-step workflow for the recrystallization of this compound.
References
troubleshooting incomplete reduction of the nitro group in 2-Fluoro-3-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the reduction of the nitro group in 2-Fluoro-3-nitroaniline to synthesize 2-fluoro-1,3-diaminobenzene.
Troubleshooting Incomplete Reduction
Incomplete reduction of this compound is a common challenge that can arise from various factors, including catalyst inefficiency, suboptimal reaction conditions, and substrate-related issues. This guide provides a systematic approach to identifying and resolving these problems.
Q1: My reaction is sluggish or stalls, leaving a significant amount of starting material. What are the likely causes and how can I fix this?
A1: Slow or incomplete reactions are often due to issues with the catalyst, solvent, temperature, or the purity of the starting material. Here’s a step-by-step troubleshooting guide:
-
Catalyst Activity: The performance of your catalyst is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Ensure the catalyst is not expired or deactivated. Use fresh catalyst from a reliable source. For Raney Nickel, ensure it has been properly activated. Thiol-containing impurities in the starting material or solvent can poison noble metal catalysts.
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): The surface area of the metal is critical. Use fine-powdered iron or tin. Pre-activation of the metal by washing with dilute acid can be beneficial.
-
-
Solvent and Solubility: The starting material must be sufficiently soluble in the reaction solvent for the reduction to proceed efficiently. This compound has low solubility in water but is soluble in many organic solvents.
-
Consider using solvents like ethanol, methanol, ethyl acetate, or tetrahydrofuran (THF).
-
For catalytic hydrogenations, a protic co-solvent like ethanol or acetic acid in THF can be beneficial.
-
-
Reaction Temperature: While many reductions can be performed at room temperature, some may require heating to achieve a reasonable rate.
-
Gently warm the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC. Be aware that higher temperatures can sometimes lead to side reactions.
-
-
Hydrogen Pressure (for Catalytic Hydrogenation): If using a balloon of hydrogen, ensure there are no leaks. For more stubborn reductions, increasing the hydrogen pressure in a specialized apparatus may be necessary.
Q2: I am observing the formation of side products. How can I improve the selectivity of the reaction?
A2: The formation of side products such as hydroxylamines, nitroso, or azoxy compounds is a common issue in nitro group reductions. These intermediates can sometimes be difficult to reduce further.
-
Choice of Reducing Agent: Catalytic hydrogenation and metal/acid reductions are generally highly selective for the reduction of nitro groups to amines. Reagents like lithium aluminum hydride (LiAlH₄) are not suitable for reducing aromatic nitro groups as they tend to form azo compounds.[1]
-
Reaction Time and Monitoring: Over-running the reaction is generally not a cause for the formation of these specific side products, but careful monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of complete conversion of the starting material and any intermediates.
-
Incomplete Reduction: The presence of hydroxylamine or nitroso intermediates often indicates an incomplete reaction. Refer to the troubleshooting steps in Q1 to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for monitoring the progress of the reduction?
A1: The most common and convenient method for monitoring the reaction is Thin Layer Chromatography (TLC) . A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting material (this compound) is less polar than the product (2-fluoro-1,3-diaminobenzene), so the starting material will have a higher Rf value. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure of the final product and identify any impurities.
Q2: Can the fluorine atom be lost during the reduction?
A2: Hydrodefluorination (loss of the fluorine atom) is a potential side reaction, particularly under harsh catalytic hydrogenation conditions. To minimize this risk:
-
Use a less aggressive catalyst, for instance, Raney Nickel can sometimes be less prone to dehalogenation than Pd/C for certain substrates.[2]
-
Carefully control the reaction temperature and hydrogen pressure.
-
Consider using chemical reduction methods like Fe/HCl or SnCl₂, which are generally less likely to cause dehalogenation.
Q3: How can I purify the final product, 2-fluoro-1,3-diaminobenzene?
A3: After the reaction is complete, the workup and purification procedure will depend on the reduction method used.
-
Catalytic Hydrogenation: The catalyst is first removed by filtration through a pad of celite. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Metal/Acid Reduction: After the reaction, the mixture is typically basified to precipitate metal hydroxides. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and the solvent is evaporated. The crude product can then be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Common Reduction Methods for Aromatic Nitro Compounds
| Reduction Method | Typical Reagents | Typical Solvents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Ni | Ethanol, Methanol, Ethyl Acetate, THF | High yields, clean reactions, easy workup | Catalyst can be pyrophoric, potential for dehalogenation, catalyst poisoning |
| Metal/Acid Reduction | Fe/HCl, Fe/NH₄Cl, SnCl₂ | Ethanol/Water, Acetic Acid | Low cost, tolerant of many functional groups | Stoichiometric amounts of metal required, workup can be tedious, metal waste |
This table presents general information for the reduction of aromatic nitro compounds and may be applicable to this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Materials:
-
This compound
-
10% Palladium on carbon (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully purge the flask with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-fluoro-1,3-diaminobenzene.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, add this compound (1 equivalent), ethanol, and water (typically in a 1:1 to 4:1 ratio).
-
Add iron powder (3-5 equivalents) and ammonium chloride (3-5 equivalents) to the mixture.
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Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Wash the celite pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for incomplete reduction.
Caption: Experimental workflow for catalytic hydrogenation.
References
preventing resin and tar formation during 2-Fluoro-3-nitroaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-nitroaniline. Our focus is on preventing the formation of resin and tar, common challenges in the nitration of fluoroanilines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of resin and tar formation during the synthesis of this compound?
A1: The formation of resinous and tarry byproducts is a significant issue in the nitration of fluoroanilines. The primary cause is the presence of water in the nitrating mixture. Water promotes side reactions, leading to the formation of polymeric materials.[1] Anhydrous conditions are crucial for minimizing these side reactions and improving the yield and purity of the desired product.
Q2: What are the common byproducts in the nitration of 2-fluoroaniline?
A2: Besides resin and tar, the nitration of 2-fluoroaniline can lead to the formation of other isomers, such as 2-fluoro-5-nitroaniline and 4-fluoro-3-nitroaniline. The regioselectivity of the nitration is influenced by the reaction conditions. Additionally, oxidative degradation of the starting material and product can occur, especially at elevated temperatures.
Q3: How can I purify this compound from the reaction mixture?
A3: Purification can be achieved through several methods. After quenching the reaction, the crude product is typically precipitated. Recrystallization from a suitable solvent, such as ethanol or boiling water, can be effective.[1] For more challenging separations of isomers and removal of resinous impurities, column chromatography using silica gel is a common technique.[2]
Q4: What is the expected yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the reaction conditions. While specific yields for the direct nitration to this compound are not widely reported, analogous nitrations of fluoroanilines can have yields ranging from low to moderate. Strict adherence to anhydrous conditions and careful temperature control are key to maximizing the yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Resin/Tar Formation | Presence of water in the nitrating mixture (sulfuric acid, nitric acid). | - Use fuming sulfuric acid and fuming nitric acid to ensure anhydrous conditions.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress. |
| Reaction temperature is too high. | - Maintain a low reaction temperature, typically between 0-5°C, during the addition of the nitrating agent.- Use an efficient cooling bath (e.g., ice-salt bath) to control exothermic reactions. | |
| Low Yield of this compound | Incomplete reaction. | - Ensure the correct stoichiometry of reactants.- Increase the reaction time, while maintaining a low temperature. |
| Formation of multiple isomers. | - Optimize the reaction temperature and the rate of addition of the nitrating agent to improve regioselectivity. | |
| Loss of product during workup. | - Carefully optimize the precipitation and filtration steps.- If using extraction, ensure the correct pH of the aqueous phase to minimize the solubility of the product. | |
| Product is a Dark, Oily Substance Instead of a Solid | High concentration of impurities, particularly resin. | - Attempt to triturate the oil with a non-polar solvent to induce crystallization of the desired product.- Purify the crude product using column chromatography. |
| Difficulty in Isolating the Product | Product remains dissolved in the aqueous phase after quenching. | - Adjust the pH of the solution to the isoelectric point of this compound to minimize its solubility.- Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of related fluoroanilines and general nitration principles, with a strong emphasis on preventing resin and tar formation.
Materials:
-
2-Fluoroaniline
-
Fuming Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 10 volumes of fuming sulfuric acid to 0°C in an ice-salt bath.
-
Addition of 2-Fluoroaniline: Slowly add 1 equivalent of 2-fluoroaniline to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5°C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding 1.05 equivalents of fuming nitric acid to a small volume of cold, fuming sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the 2-fluoroaniline solution over 1-2 hours, maintaining the reaction temperature between 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm. The crude this compound will precipitate out of the solution.
-
Isolation: Filter the precipitate and wash it with cold water.
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).
-
Column Chromatography: If significant impurities remain, dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
-
Drying: Dry the purified product under vacuum over anhydrous sodium sulfate.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the nitration of fluoroanilines, which can be used as a starting point for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Ratio (Fluoroaniline:HNO₃) | 1 : 1.05 | General Nitration Stoichiometry |
| Reaction Temperature | 0-5°C | [1] |
| Reaction Time | 2-4 hours | [1] |
| Solvent | Fuming Sulfuric Acid | [1] |
| Typical Yield | 40-60% (isomer dependent) | [1] |
Visualizations
Troubleshooting Workflow for Resin/Tar Formation
Caption: Troubleshooting workflow for resin and tar formation.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for this compound synthesis.
References
selecting the best catalyst for the hydrogenation of 2-Fluoro-3-nitroaniline
Technical Support Center: Hydrogenation of 2-Fluoro-3-nitroaniline
Welcome to the technical support center for the catalytic hydrogenation of this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols to help you achieve a successful and selective reduction to the desired 2,3-diaminofluorobenzene while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when hydrogenating this compound?
A1: The main challenge is achieving the selective reduction of the nitro group to an amine without causing hydrodefluorination (the cleavage of the C-F bond). Standard hydrogenation catalysts like Palladium on carbon (Pd/C) can be too aggressive and lead to the formation of undesired defluorinated byproducts.[1] The choice of catalyst and reaction conditions is critical to ensure high selectivity.[2]
Q2: Which catalyst is generally recommended to start with for this type of transformation?
A2: For halogenated nitroaromatics, Platinum on carbon (Pt/C) is a common starting point due to its high activity.[3][4] However, if dehalogenation is observed, switching to a less reactive but more selective catalyst like Raney Nickel is a standard troubleshooting step.[1] Specialized catalysts such as Pt-V/C or Raney Cobalt have also shown excellent performance in selectively hydrogenating halogenated nitroaromatics with minimal dehalogenation.[2][5]
Q3: My reaction is very slow or has stalled. What are the possible causes?
A3: A stalled reaction can be due to several factors:
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Catalyst Deactivation: The catalyst may be poisoned by impurities (e.g., sulfur compounds) in the starting material, solvent, or hydrogen gas. Ensure high-purity reagents are used.[6]
-
Poor Catalyst Quality: Use a fresh, high-quality catalyst from a reputable supplier.
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Insufficient Agitation: Vigorous stirring is essential in heterogeneous catalysis to ensure proper mixing of the substrate, catalyst, and hydrogen gas.[6]
-
Low Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. Ensure your system is properly sealed and pressurized.
Q4: How can I minimize the formation of the defluorinated byproduct?
A4: Minimizing hydrodefluorination involves several strategies:
-
Catalyst Choice: Avoid highly active dehalogenation catalysts like Pd/C.[1] Use more selective options like Raney Nickel, Raney Cobalt, or modified Platinum catalysts.[1][2][5]
-
Milder Conditions: Operate at the lowest effective temperature and hydrogen pressure.
-
Acidic Modifiers: For some fluorinated and chlorinated nitro compounds, conducting the hydrogenation in the presence of an acidic medium can inhibit dehalogenation.[7]
Catalyst Selection and Performance Data
Choosing the optimal catalyst is crucial for maximizing yield and selectivity. The following table summarizes the performance of common catalysts used for the hydrogenation of halogenated nitroaromatics.
| Catalyst System | Typical Loading (w/w) | Typical Conditions | Selectivity (vs. Dehalogenation) | Key Considerations |
| Platinum on Carbon (Pt/C) | 1-5% | 25-80°C, 1-10 bar H₂ | Moderate to High | High activity, but can cause defluorination. Good starting point.[3][4] |
| Palladium on Carbon (Pd/C) | 5-10% | 25-50°C, 1-5 bar H₂ | Low to Moderate | Very active for nitro reduction but often promotes dehalogenation.[1] Not ideal for this substrate. |
| Raney Nickel | Slurry Excess | 50-100°C, 10-50 bar H₂ | High | Good selectivity against dehalogenation but may require higher temperatures and pressures.[1][2][4] |
| Raney Cobalt | ~15 mol% | 80-100°C, 5-85 bar H₂ | Very High | Excellent selectivity with less than 1% dehalogenation reported for similar substrates, but has lower activity than Pt catalysts.[5] |
| Pt-V/C (Platinum-Vanadium) | - | 25-80°C, 1-10 bar H₂ | Very High | A high-performance catalyst demonstrating excellent selectivity in preventing dehalogenation.[2][5] |
Decision Workflow for Catalyst Selection
This workflow helps guide the selection of an appropriate catalyst system based on experimental goals and constraints.
Caption: A decision tree to guide catalyst selection for hydrogenating this compound.
Experimental Protocols
Important Safety Note: Catalytic hydrogenation can be hazardous. Reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Spent hydrogenation catalysts can be pyrophoric and must be handled with extreme care under an inert atmosphere.[4]
Protocol 1: Hydrogenation using Platinum on Carbon (Pt/C)
This protocol is suitable for initial screening under mild conditions.
-
Materials:
-
This compound
-
5% Platinum on Carbon (Pt/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
High-purity hydrogen gas
-
High-purity nitrogen gas
-
Celite® or another filter aid
-
-
Equipment:
-
Pressure reactor (e.g., Parr hydrogenator) with stirring and temperature control
-
Filtration apparatus
-
-
Procedure:
-
Reactor Setup: In the pressure reactor vessel, dissolve this compound in the chosen solvent (e.g., 10-20 mL solvent per gram of substrate).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 5% Pt/C. The substrate-to-catalyst mass ratio should be between 200:1 and 400:1.[6]
-
Inerting: Seal the reactor and purge the system 3-5 times with nitrogen gas to remove all air.
-
Hydrogenation: Purge the system 3-5 times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-5 bar) and begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction can also be tracked by taking small aliquots (after carefully depressurizing and purging with nitrogen) for analysis by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition. Safely quench the spent catalyst immediately after filtration (e.g., with slow addition of water).
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
-
Protocol 2: Hydrogenation using Raney Nickel
This protocol is recommended when high selectivity against dehalogenation is required.
-
Materials:
-
This compound
-
Raney Nickel (typically supplied as a slurry in water)
-
Methanol or Ethanol
-
High-purity hydrogen gas
-
High-purity nitrogen gas
-
-
Equipment:
-
Pressure reactor capable of higher pressures and temperatures
-
Filtration apparatus
-
-
Procedure:
-
Catalyst Preparation: If using Raney Nickel from a water slurry, carefully decant the water under a nitrogen atmosphere. Wash the catalyst multiple times with the reaction solvent (e.g., methanol) to remove the water.[4]
-
Reactor Charging: In the pressure reactor, combine the this compound dissolved in the solvent with the prepared Raney Nickel catalyst.
-
Inerting & Hydrogenation: Follow steps 3 and 4 from the Pt/C protocol. Note that Raney Nickel may require higher pressure (e.g., 10-50 bar) and temperature (e.g., 80°C) for a reasonable reaction rate.
-
Monitoring & Work-up: Follow steps 5 through 8 from the Pt/C protocol, exercising the same caution with the pyrophoric Raney Nickel catalyst.
-
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the experiment.
Caption: A flowchart for troubleshooting common issues in catalytic hydrogenation.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of 2-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale synthesis of 2-Fluoro-3-nitroaniline, with a focus on managing the highly exothermic nitration step.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended actions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Runaway Reaction: Rapid temperature and pressure increase, vigorous gas evolution, darkening of the reaction mixture. | 1. Inadequate Cooling: The cooling system cannot remove heat faster than it is generated. 2. Rapid Addition of Nitrating Agent: Too-fast addition of the nitrating mixture leads to a localized buildup of heat. 3. Insufficient Agitation: Poor mixing results in localized "hot spots" where the reaction accelerates uncontrollably. 4. Incorrect Reagent Concentration: Using a more concentrated nitrating agent than specified can dramatically increase the reaction rate and exotherm. | Immediate Actions: 1. Stop the addition of the nitrating agent immediately. 2. Increase cooling to the maximum capacity. 3. If the reaction is still uncontrollable, prepare for emergency shutdown procedures, which may include quenching the reaction by adding a pre-determined amount of a suitable quenching agent. Preventative Actions: 1. Ensure the cooling system is functioning optimally before starting the reaction. 2. Add the nitrating agent slowly and subsurface to ensure rapid dispersion and heat exchange. 3. Maintain vigorous and constant agitation throughout the reaction. 4. Verify the concentration of all reagents before use. |
| Low Yield of Desired this compound Isomer | 1. Formation of Positional Isomers: The nitration of 2-fluoroaniline can lead to a mixture of isomers (e.g., 2-fluoro-4-nitroaniline, 2-fluoro-5-nitroaniline, and 2-fluoro-6-nitroaniline) due to the directing effects of the amino and fluoro groups. The amino group, when protonated in strong acid, becomes a meta-director, but the unprotonated form is an ortho-, para-director.[1] 2. Incomplete Reaction: Insufficient reaction time or too low a temperature can lead to unreacted starting material. 3. Product Loss During Workup: The product may be lost during extraction or purification steps. | 1. Control Regioselectivity: a. Protect the Amino Group: A common strategy is to protect the amino group as an acetanilide before nitration. The N-acetyl group is an ortho-, para-director and can offer better control over the isomer distribution.[1] b. Optimize Reaction Conditions: Carefully control the reaction temperature and the ratio of nitric acid to sulfuric acid to influence the isomer ratio. 2. Ensure Complete Reaction: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time. 3. Optimize Workup: Carefully perform extraction and purification steps. Consider fractional crystallization to separate isomers. |
| Formation of Dark, Tarry Byproducts (Resinification) | 1. Oxidation of the Aniline: The strong oxidizing nature of nitric acid can lead to the oxidation of the aniline starting material or product, especially at elevated temperatures. 2. Presence of Water: Water in the reaction mixture can promote the formation of resinous byproducts.[2] | 1. Maintain Low Temperatures: Strictly control the reaction temperature, keeping it as low as feasible to minimize oxidation. 2. Use Anhydrous Conditions: Use anhydrous grade solvents and reagents to minimize water content.[2] 3. Protect the Amino Group: Acetylation of the amino group reduces its susceptibility to oxidation. |
| Product Fails to Precipitate During Quenching | 1. Insufficient Quenching Volume: The volume of the quenching medium (e.g., ice/water) may be too low to cause precipitation. 2. Product is Soluble in the Quenching Medium: The product may have some solubility in the acidic aqueous solution formed after quenching. | 1. Increase the volume of the ice/water mixture used for quenching. 2. Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide) to decrease the solubility of the product and promote precipitation.[3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the large-scale synthesis of this compound?
A1: The primary challenge is managing the highly exothermic nitration reaction. Nitration reactions are notoriously fast and release a significant amount of heat, which can lead to a dangerous runaway reaction if not properly controlled.[4] Additionally, controlling the regioselectivity to maximize the yield of the desired 3-nitro isomer over other positional isomers is a significant hurdle.[1]
Q2: What is the recommended starting material for the synthesis of this compound?
A2: A common and logical starting material is 2-fluoroaniline. However, due to the challenges of direct nitration, a protection-nitration-deprotection strategy is often employed.[1][3]
Q3: Why is it recommended to protect the amino group of 2-fluoroaniline before nitration?
A3: Protecting the amino group, typically by converting it to an acetanilide, serves two main purposes. Firstly, it reduces the activating effect of the amino group and its susceptibility to oxidation by the nitric acid. Secondly, the bulkier acetyl group can influence the regioselectivity of the nitration, potentially favoring the formation of the desired 3-nitro isomer by sterically hindering the ortho positions.[1]
Q4: What are the typical reaction conditions for the nitration step?
Q5: What are the expected byproducts in the synthesis of this compound?
A5: The primary byproducts are other positional isomers of 2-fluoro-nitroaniline, such as 2-fluoro-4-nitroaniline, 2-fluoro-5-nitroaniline, and 2-fluoro-6-nitroaniline. Dinitrated products and oxidation-related tarry materials can also be formed if the reaction conditions are not carefully controlled.[1]
Q6: How can the different isomers of fluoro-nitroaniline be separated on a large scale?
A6: Separation of isomers can be challenging due to their similar physical properties. Fractional crystallization is a common technique used on a large scale. This method relies on the different solubilities of the isomers in a particular solvent system. One approach involves the crystallization of the product's sulfate from the reaction mixture.[5] Column chromatography is generally not feasible for large-scale production.
Section 3: Experimental Protocols
The following are generalized experimental protocols based on common procedures for the nitration of anilines. These protocols should be adapted and optimized for the specific equipment and safety procedures of your facility.
Protocol 1: Acetylation of 2-Fluoroaniline (Protection Step)
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-fluoroaniline and a solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution. An excess of acetic anhydride (e.g., 1.3 equivalents) is typically used.
-
Reaction: Heat the mixture to reflux (approximately 118°C for acetic acid) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting 2-fluoroaniline is consumed.
-
Workup: Cool the reaction mixture and pour it into cold water to precipitate the N-(2-fluorophenyl)acetamide. Collect the solid by filtration, wash with water until the filtrate is neutral, and dry.
Protocol 2: Nitration of N-(2-fluorophenyl)acetamide
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, dropping funnel, and an efficient cooling system, carefully add the dried N-(2-fluorophenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitrating Agent Addition: Cool the solution of N-(2-fluorophenyl)acetamide in sulfuric acid to 0-5°C. Slowly add the nitrating mixture dropwise over a period of 1-2 hours, ensuring the internal temperature does not rise above 10°C.[3]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Protocol 3: Hydrolysis of Nitrated Acetanilide (Deprotection Step)
-
Reaction Setup: In a reactor equipped with a stirrer and reflux condenser, suspend the crude nitrated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours, or until analysis indicates the complete disappearance of the acetylated intermediate.
-
Workup: Cool the reaction mixture and pour it into cold water. Neutralize the solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
-
Isolation and Purification: Collect the precipitated crude this compound by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[3]
Section 4: Data Presentation
Table 1: General Reaction Parameters for Nitration of Anilines
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 0°C to 10°C | To control the exothermic reaction and minimize the formation of byproducts.[3] |
| Molar Ratio of Substrate to Nitric Acid | 1:1.05 to 1:1.1 | A slight excess of nitric acid is used to ensure complete reaction, but a large excess can lead to over-nitration and oxidation. |
| Molar Ratio of Nitric Acid to Sulfuric Acid | 1:2 to 1:3 (v/v) | Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺). |
| Addition Time of Nitrating Agent | 1 - 2 hours | Slow addition is crucial for heat management. |
| Reaction Time (Post-addition) | 2 - 3 hours | To ensure the reaction goes to completion. |
Note: These are general guidelines and may need to be optimized for the specific synthesis of this compound.
Section 5: Visualizations
Diagram 1: Logical Workflow for Managing Exothermic Nitration
Caption: A decision-making workflow for managing the exothermic nitration reaction.
Diagram 2: Synthesis Pathway for this compound
Caption: A simplified representation of the synthesis pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Fluoro-3-nitroaniline
For researchers, scientists, and drug development professionals, the accurate determination of purity for key chemical intermediates like 2-Fluoro-3-nitroaniline is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose due to its high resolution, sensitivity, and accuracy.[1][2] This guide provides a comparative overview of a developed HPLC method for the purity analysis of this compound against alternative analytical techniques, supported by generalized experimental data for analogous compounds.
Comparison of Analytical Techniques
The selection of an analytical technique for purity determination is contingent on various factors, including the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis such as sensitivity, speed, and cost.[1] A reversed-phase HPLC method is generally the primary choice for non-volatile and thermally labile compounds like this compound.[1][3]
Table 1: Comparison of Analytical Methods for Purity Analysis
| Feature | HPLC with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by mass-based detection.[3][4] | Chromatographic separation followed by highly selective and sensitive mass analysis.[4] |
| Specificity | High; can separate structurally similar impurities.[1] | Very high; provides structural information for impurity identification.[1] | Extremely high; capable of distinguishing compounds with the same molecular weight. |
| Sensitivity | High (ng to pg level).[1] | Very high (pg to fg level).[1] | Highest (fg to ag level).[4] |
| Applicability | Broad range of non-volatile and thermally labile compounds.[1] | Volatile and thermally stable compounds; derivatization may be required for polar analytes.[3][4] | Wide range of compounds, particularly useful for complex matrices.[4] |
| Sample Throughput | Moderate to high. | Moderate. | Moderate. |
| Cost (Operational) | Moderate (solvents, columns).[1] | High (gases, columns, derivatizing agents).[1] | High (solvents, columns, instrument maintenance). |
Proposed HPLC Method Parameters
Based on methods developed for similar fluoro-nitro aromatic and aniline compounds, a robust reversed-phase HPLC method is proposed.[1][2][3] The following table outlines the recommended starting conditions, which should be optimized for the specific application.
Table 2: Proposed HPLC Method Conditions
| Parameter | Recommended Condition |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2] |
| Mobile Phase | Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.[2] |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 30 °C.[1] |
| Detection | UV at 254 nm.[1] |
| Injection Volume | 10 µL.[1] |
| Diluent | Mobile phase or Acetonitrile:Water (50:50, v/v). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is ideal for the routine purity analysis of this compound.
-
Instrumentation : HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[3]
-
Reagents :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
-
Procedure :
-
Mobile Phase Preparation : Prepare Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid). Degas both solvents before use.[2]
-
Standard Solution Preparation : Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a concentration of approximately 100 µg/mL.[1]
-
Sample Solution Preparation : Accurately weigh and dissolve the this compound sample in the diluent to obtain a concentration of approximately 100 µg/mL.[1]
-
Analysis :
-
Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analysis.
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor to the main component.
-
-
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for the identification and quantification of volatile and semi-volatile impurities.[3][5]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]
-
Reagents :
-
Methylene chloride or other suitable solvent (GC grade).
-
This compound reference standard.
-
-
Procedure :
-
Standard and Sample Preparation : Prepare a stock solution of this compound in methylene chloride (e.g., 1 mg/mL).[2]
-
GC-MS Conditions :
-
Column : Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas : Helium at a constant flow of 1 mL/min.[2]
-
Oven Temperature Program : Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Injector Temperature : 250 °C.
-
Ion Source Temperature : 230 °C.[2]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[2]
-
-
Analysis : Inject the prepared sample solution and acquire the data in full scan mode to identify impurities based on their mass spectra.
-
Workflow for HPLC Method Development
The development of a robust HPLC method follows a logical progression from initial scouting to final validation.
Caption: Workflow for HPLC purity analysis method development.
References
A Comparative Guide to GC-MS and HPLC for Purity Analysis of 2-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 2-Fluoro-3-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product. This guide provides an objective comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of this compound.
Introduction to Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds.[1] In GC, the sample is vaporized and separated into its components as it travels through a capillary column with a carrier gas. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio, providing both qualitative and quantitative information.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1] Separation is achieved by pumping a liquid mobile phase through a column packed with a solid stationary phase. The components of the sample interact differently with the stationary phase, leading to their separation. A detector, such as a UV-Vis spectrophotometer, is used to quantify the separated components.
Data Presentation: A Comparative Overview
The selection of an analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte and potential impurities. Below is a summary of the key performance parameters for GC-MS and HPLC in the context of analyzing this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.[2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] |
| Applicability | Suitable for volatile and thermally stable compounds.[3] Derivatization may be required for some polar analytes.[3] | Broad applicability for non-volatile and thermally labile compounds.[1] |
| Specificity | Very high; provides structural information for impurity identification.[3] | High; can separate structurally similar impurities.[3] |
| Sensitivity | Very high (pg to fg level).[3] | High (ng to pg level).[3] |
| Sample Throughput | Moderate to high, depending on the temperature program. | High, with typical run times of minutes. |
| Limitations | Not suitable for non-volatile or thermally labile impurities.[2] May require derivatization for some analytes to improve detection.[2] | May have lower resolution for very complex mixtures compared to capillary GC. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are representative experimental protocols for the analysis of this compound using GC-MS and HPLC.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]
-
Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is often employed.[2]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[1]
-
Injection: A splitless injection mode is common for trace analysis.
-
Temperature Program:
-
Initial oven temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Final hold: 250°C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent like methylene chloride or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.[2]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2][3]
-
Mobile Phase: A gradient elution is often effective.[2]
-
Gradient Program:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength of 254 nm is standard.[1][3]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of about 0.1 mg/mL.[1]
Mandatory Visualizations
To better illustrate the workflows and decision-making processes, the following diagrams are provided.
Caption: A comparative workflow for GC-MS and HPLC purity analysis.
Caption: Decision tree for selecting between GC-MS and HPLC.
Conclusion
Both GC-MS and HPLC are powerful techniques for assessing the purity of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
GC-MS is an excellent choice for identifying and quantifying volatile impurities, offering high sensitivity and specificity. Its ability to provide structural information is invaluable for impurity profiling. However, it is not suitable for non-volatile or thermally labile compounds.[2]
-
HPLC is a more versatile technique, capable of analyzing a wider range of compounds, including those that are not amenable to GC analysis.[1] It is often the method of choice for routine purity testing in pharmaceutical quality control due to its robustness and high throughput.
For a comprehensive purity assessment of this compound, a combination of both techniques may be employed. HPLC can be used for the primary purity assay, while GC-MS can be utilized to investigate any volatile impurities that may be present. This orthogonal approach provides a more complete picture of the compound's purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
Unambiguous Structural Confirmation of 2-Fluoro-3-nitroaniline using 2D NMR: A Comparative Guide
A definitive guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-Fluoro-3-nitroaniline utilizing two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. This document provides a comparative analysis with its isomers, detailed experimental protocols, and predicted spectral data to facilitate unambiguous characterization.
The precise structural determination of synthetic intermediates is a critical aspect of chemical research and drug development. Isomeric impurities can significantly impact the biological activity and safety profile of a final compound. This guide focuses on the structural verification of this compound and differentiates it from its potential isomers, such as 4-Fluoro-3-nitroaniline and 2-Fluoro-5-nitroaniline, through the power of 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Predicted and Comparative NMR Data
While experimental 2D NMR data for this compound is not widely published, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on the known spectral data of its isomers and related substituted anilines. The following tables summarize the predicted chemical shifts for this compound and the reported data for its common isomers, providing a clear basis for comparison.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)
| Compound | H4 | H5 | H6 | NH₂ |
| This compound (Predicted) | ~7.2 (ddd, J ≈ 8.5, 7.5, 1.5) | ~6.8 (ddd, J ≈ 8.5, 8.5, 1.0) | ~7.0 (ddd, J ≈ 8.5, 1.5, 1.0) | ~5.5 (br s) |
| 4-Fluoro-3-nitroaniline | - | ~6.8 (dd, J ≈ 9.0, 2.5) | ~7.4 (ddd, J ≈ 9.0, 4.5, 1.0) | ~4.0 (br s) |
| 2-Fluoro-5-nitroaniline | ~7.8 (dd, J ≈ 11.0, 2.5) | ~6.7 (dd, J ≈ 9.0, 4.5) | - | ~4.2 (br s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | C1 | C2 | C3 | C4 | C5 | C6 |
| This compound (Predicted) | ~135.0 (d, J ≈ 5) | ~150.0 (d, J ≈ 240) | ~138.0 (d, J ≈ 10) | ~125.0 (d, J ≈ 3) | ~118.0 | ~120.0 (d, J ≈ 4) |
| 4-Fluoro-3-nitroaniline | ~146.0 | ~115.0 (d, J ≈ 22) | ~133.0 | ~156.0 (d, J ≈ 235) | ~116.0 (d, J ≈ 8) | ~110.0 |
| 2-Fluoro-5-nitroaniline | ~137.0 (d, J ≈ 13) | ~163.0 (d, J ≈ 245) | ~114.0 (d, J ≈ 25) | ~129.0 (d, J ≈ 10) | ~141.0 | ~115.0 (d, J ≈ 5) |
Note: Predicted values are estimations based on substituent effects and data from related compounds. Actual experimental values may vary. 'd' denotes a doublet due to C-F coupling, with the coupling constant J in Hz.
Experimental Protocols
A standardized protocol for the acquisition of 2D NMR spectra is crucial for obtaining high-quality, reproducible data.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the analyte (e.g., this compound) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
2. Instrument and Software:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
Standard pulse programs available in the spectrometer's software (e.g., TopSpin, VnmrJ) should be utilized.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
4. COSY (Correlation Spectroscopy) Acquisition:
-
Use a standard 'cosygpqf' or similar pulse sequence.
-
Typically, 2-4 scans per increment with 256-512 increments in the F1 dimension are sufficient for a moderately concentrated sample.
5. HSQC (Heteronuclear Single Quantum Coherence) Acquisition:
-
Employ an edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.2') to differentiate between CH, CH₂, and CH₃ signals.
-
Optimize the spectral widths in both ¹H and ¹³C dimensions based on the 1D spectra.
-
Set the one-bond coupling constant (¹J_CH) to an average value of ~145 Hz.
6. HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:
-
Utilize a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf').
-
Optimize the long-range coupling delay for an average nJ_CH of 8-10 Hz to observe 2- and 3-bond correlations.
7. Data Processing:
-
Process the acquired data using the spectrometer software. This typically involves Fourier transformation, phase correction, and baseline correction.
Mandatory Visualizations
The following diagrams illustrate the key correlations and the experimental workflow for the structural confirmation of this compound.
Caption: Predicted COSY and key HMBC correlations for this compound.
Caption: General experimental workflow for structural confirmation using 2D NMR.
Structural Confirmation and Isomer Differentiation
The unambiguous structural confirmation of this compound relies on the unique set of correlations observed in the 2D NMR spectra, which will differ significantly from its isomers.
-
COSY: A COSY spectrum will reveal the proton-proton coupling network. For this compound, correlations are expected between H4-H5 and H5-H6, establishing the connectivity of the three adjacent aromatic protons.
-
HSQC: An HSQC spectrum correlates each proton to its directly attached carbon. This allows for the assignment of the protonated carbons (C4, C5, and C6).
-
HMBC: The HMBC spectrum is pivotal for establishing the long-range connectivities and confirming the substitution pattern. Key predicted correlations for this compound that differentiate it from its isomers include:
-
A three-bond correlation (³J) from H4 to the fluorine-bearing carbon (C2).
-
A three-bond correlation (³J) from H5 to the nitro-bearing carbon (C3) and the amino-bearing carbon (C1).
-
A two-bond correlation (²J) from H6 to C2.
-
By systematically analyzing these correlations, the substitution pattern of this compound can be unequivocally determined and distinguished from other fluoro-nitroaniline isomers, which would exhibit a different set of HMBC and COSY cross-peaks due to the different relative positions of the substituents. This comprehensive approach ensures the structural integrity of the compound, a fundamental requirement in all areas of chemical science.
A Comparative Analysis of Nitrating Agents for the Synthesis of 2-Fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Nitration Strategies
The introduction of a nitro group onto the 2-fluoroaniline scaffold is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds. The regioselectivity of this reaction, which dictates the position of the nitro group, is paramount in determining the biological activity and properties of the final product. This guide provides a comparative analysis of different nitrating agents for the synthesis of nitrated 2-fluoroaniline derivatives, with a focus on the formation of 4-nitro-2-fluoroaniline and 6-nitro-2-fluoroaniline.
Introduction to the Nitration of 2-Fluoroaniline
Direct nitration of 2-fluoroaniline with strong acids like a mixture of nitric acid and sulfuric acid (mixed acid) is generally avoided. The highly acidic conditions lead to the protonation of the amino group, forming the anilinium ion. This deactivates the aromatic ring and directs the incoming nitro group to the meta position, resulting in undesired byproducts and significant oxidation.
To achieve regioselective nitration at the positions ortho and para to the amino group, a common and effective strategy is to protect the amino group via acetylation. The resulting 2-fluoroacetanilide possesses an activating acetamido group that directs the nitration to the desired 4- and 6-positions. The choice of nitrating agent for the subsequent step significantly influences the ratio of the resulting isomers.
Comparative Performance of Nitrating Agents
The selection of the nitrating agent is a critical parameter that governs the regioselectivity of the nitration of 2-fluoroacetanilide. The two most commonly employed nitrating systems are mixed acid (a mixture of concentrated nitric and sulfuric acids) and a mixture of nitric acid in acetic anhydride.
| Nitrating Agent | Predominant Isomer | Typical Yield (%) | Reaction Conditions | Key Considerations |
| Mixed Acid (HNO₃/H₂SO₄) | 4-Nitro-2-fluoroaniline | 70-85% | Low temperature (0-10 °C) | Favors the formation of the para-isomer due to steric hindrance at the ortho position. Strong acidic conditions require careful temperature control to minimize side reactions. |
| Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O) | 6-Nitro-2-fluoroaniline | 65-75% | Moderate temperature | Generally favors the formation of the ortho-isomer in acetanilides. The in-situ formation of acetyl nitrate is believed to be the active nitrating species. |
Signaling Pathways and Logical Relationships
The decision-making process for selecting a nitrating agent for 2-fluoroaniline is guided by the desired final product. The following diagram illustrates the logical workflow.
Experimental Protocols
The following are representative experimental protocols for the acetylation of 2-fluoroaniline and its subsequent nitration using mixed acid and nitric acid in acetic anhydride.
Acetylation of 2-Fluoroaniline to 2-Fluoroacetanilide
Materials:
-
2-Fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2-fluoroaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 2-fluoroacetanilide.
Nitration of 2-Fluoroacetanilide using Mixed Acid (to favor 4-Nitro-2-fluoroaniline)
Materials:
-
2-Fluoroacetanilide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
Procedure:
-
In a flask, dissolve 2-fluoroacetanilide in concentrated sulfuric acid, maintaining the temperature below 10 °C with an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-fluoroacetanilide, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be further purified by recrystallization to yield predominantly 4-nitro-2-fluoroacetanilide.
-
Hydrolysis of the acetamido group can be achieved by heating with aqueous acid (e.g., HCl) to obtain 4-nitro-2-fluoroaniline.
Nitration of 2-Fluoroacetanilide using Nitric Acid in Acetic Anhydride (to favor 6-Nitro-2-fluoroaniline)
Materials:
-
2-Fluoroacetanilide
-
Acetic anhydride
-
Concentrated nitric acid
-
Ice
Procedure:
-
Suspend 2-fluoroacetanilide in acetic anhydride at 0 °C.
-
Slowly add concentrated nitric acid dropwise to the suspension while maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified period.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product, enriched in 6-nitro-2-fluoroacetanilide, can be purified by recrystallization.
-
Subsequent hydrolysis of the acetyl group yields 6-nitro-2-fluoroaniline.
Experimental Workflow Visualization
The general experimental workflow for the synthesis of nitrated 2-fluoroaniline derivatives via the protection-nitration-deprotection strategy is illustrated below.
Conclusion
The synthesis of specific isomers of nitro-2-fluoroaniline can be effectively controlled by protecting the amino group as an acetamide and then carefully selecting the nitrating agent. For the preferential synthesis of 4-nitro-2-fluoroaniline, a mixed acid (HNO₃/H₂SO₄) nitration of 2-fluoroacetanilide is the method of choice. Conversely, to favor the formation of 6-nitro-2-fluoroaniline, nitration with nitric acid in acetic anhydride is recommended. The provided protocols offer a starting point for the development of optimized synthetic routes tailored to specific research and development needs.
A Comparative Guide to Analytical Methods for Assessing the Purity of Commercial 2-Fluoro-3-nitroaniline
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance to ensure the quality, safety, and efficacy of the final product. 2-Fluoro-3-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of analytical methods for assessing the purity of commercial this compound, offering insights into their principles, performance, and applications.
The selection of an appropriate analytical technique is crucial for accurate purity determination. The most common and effective methods for analyzing substituted anilines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, and applicability.
Comparison of Analytical Techniques
The choice of an analytical technique for purity determination depends on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, speed, and cost.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by mass-based detection.[1][2] | Measurement of light absorption by the analyte at a specific wavelength.[1][2] |
| Specificity | High; can separate structurally similar impurities.[1] | Very high; provides structural information for impurity identification.[1] | Low; susceptible to interference from impurities that absorb at the same wavelength.[1][2] |
| Sensitivity | High (ng to pg level).[1] | Very high (pg to fg level).[1] | Moderate (µg to mg level).[1] |
| Applicability | Broad range of non-volatile and thermally labile compounds, making it ideal for substituted nitroanilines.[3] | Suitable for volatile and thermally stable compounds; derivatization may be required for polar analytes like anilines.[1][2][4] | Applicable to compounds with a suitable chromophore, such as nitroaromatic compounds.[2] |
| Sample Throughput | Moderate | Moderate to High | High |
| Cost (Operational) | Moderate (solvents, columns).[1] | High (gases, columns, derivatizing agents).[1] | Low.[1] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the purity assessment of chemical compounds due to its high resolution, sensitivity, and accuracy.[1] The following is a typical reversed-phase HPLC method that can be adapted for this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient of Acetonitrile and Water (e.g., with 0.1% formic acid) is commonly effective.[5]
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a concentration of approximately 100 µg/mL.[1]
-
Sample Solution: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to obtain a concentration of approximately 100 µg/mL.[1] It is recommended to filter the sample through a 0.45 µm syringe filter before injection.[3]
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While some nitroanilines can be analyzed directly by GC, derivatization is often required for more polar or less volatile analogs to improve their chromatographic properties.[2]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.[6]
Chromatographic Conditions:
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium or hydrogen.[6]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
MS Detector: Electron Ionization (EI) mode.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol). Derivatization may be necessary to improve volatility and peak shape.
Data Analysis:
-
Identify the main component and any impurities by their mass spectra and retention times. Purity can be estimated by the relative peak areas in the total ion chromatogram.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow for assessing the purity of this compound using HPLC and a comparative overview of the decision-making process for selecting an appropriate analytical method.
Caption: Experimental workflow for HPLC purity assessment of this compound.
Caption: Decision tree for selecting an analytical method for purity assessment.
References
Quantitative Analysis of 2-Fluoro-3-nitroaniline: A Comparative Guide to qNMR, HPLC, and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity and concentration of active pharmaceutical ingredients (APIs) and key intermediates is paramount in drug development and manufacturing. 2-Fluoro-3-nitroaniline, a crucial building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods for its quantification. This guide provides a comprehensive comparison of three powerful analytical techniques for the assay of this compound: quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). We present a detailed examination of their methodologies, performance characteristics, and a direct comparison of their quantitative data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Method Comparison
A summary of the key performance parameters for each analytical technique is presented below. The data for HPLC and GC are based on validated methods for structurally similar nitroaniline compounds and serve as a reliable benchmark for the expected performance in the analysis of this compound.
| Parameter | qNMR (Hypothetical) | HPLC-UV | GC-NPD/MS |
| Principle | Absolute quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with UV detection. | Separation of volatile compounds in the gas phase with detection by a nitrogen-phosphorus detector (NPD) or mass spectrometer (MS). |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0%[1] | 85 - 115% |
| Precision (% RSD) | < 1.0% | < 2.0%[1] | < 15% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | 0.1 - 0.3 µg/mL[1] | 0.01 - 0.05 µg/L (with MS-MS) |
| Sample Preparation | Simple dissolution | Dissolution, filtration | Extraction, derivatization (sometimes required) |
| Analysis Time | ~ 10-15 minutes per sample | ~ 15-30 minutes per sample | ~ 20-40 minutes per sample |
| Primary Method | Yes | No (requires a certified reference material) | No (requires a certified reference material) |
In-Depth Analysis of Techniques
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands out as a primary analytical method, meaning it can provide a direct measurement of the analyte concentration without the need for a specific reference standard of the same compound. The quantification is based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of corresponding nuclei. By comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity, an accurate and SI-traceable quantification can be achieved.
-
Primary Method: Does not require a reference standard of this compound.
-
High Specificity: The high resolution of NMR spectra allows for the selective quantification of the analyte in the presence of impurities.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides structural confirmation of the analyte simultaneously with quantification.
-
Sensitivity: Lower sensitivity compared to chromatographic methods.
-
Instrumentation: Requires access to a high-field NMR spectrometer.
-
Expertise: Requires a skilled operator for data acquisition and processing.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the purity assessment and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1] For the analysis of this compound, a reversed-phase HPLC method with UV detection is a robust and reliable approach. This technique separates the analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
-
High Sensitivity and Resolution: Capable of separating and quantifying trace impurities.[1]
-
Robustness: Well-established and validated methods are readily available for similar compounds.
-
Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.[1]
-
Reference Standard: Requires a certified reference standard of this compound for calibration.
-
Solvent Consumption: Can generate a significant amount of solvent waste.
-
Potential for Co-elution: Impurities with similar chromatographic behavior may co-elute with the main peak.
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For nitroanilines, which can be thermolabile, careful method development is necessary.[2] Often, derivatization is employed to increase the volatility and thermal stability of the analytes.[2] When coupled with a selective detector such as a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), GC can offer excellent sensitivity and selectivity.
-
High Efficiency: Provides excellent separation of volatile compounds.
-
High Sensitivity: Especially when coupled with selective detectors like MS.
-
Thermal Stability: Not suitable for thermally labile compounds without derivatization.
-
Sample Preparation: May require more complex sample preparation, including extraction and derivatization.[2]
-
Volatility Requirement: The analyte must be volatile or rendered volatile.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for the specific analysis of this compound.
qNMR Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a tared vial.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 1D proton pulse sequence.
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (D1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard. A conservative D1 of 30 seconds is recommended for accurate results.[3]
-
Acquisition Time (AQ): At least 3 seconds.
-
Number of Scans (NS): 8 to 16 scans, depending on the desired signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
3. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the purity of the this compound sample using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
HPLC Experimental Protocol
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30 °C.[1]
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).[1]
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a similar concentration.[1]
3. Analysis and Quantification:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
GC Experimental Protocol
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS).
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms).
-
Carrier Gas: Helium or hydrogen.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., start at 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) and perform serial dilutions to create calibration standards.
-
Sample Solution: Dissolve a known amount of the sample in the same solvent. Derivatization with a suitable agent (e.g., trifluoroacetic anhydride) may be necessary to improve volatility and peak shape.
3. Analysis and Quantification:
-
Inject the prepared standards and sample into the GC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the workflows for the qNMR, HPLC, and GC methods.
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Caption: Workflow for the quantitative analysis of this compound by GC.
Conclusion
The choice of analytical method for the assay of this compound depends on the specific requirements of the analysis. qNMR offers the distinct advantage of being a primary method, providing direct and highly accurate quantification without the need for a specific reference standard. HPLC provides a robust, sensitive, and high-throughput method ideal for routine quality control when a reference standard is available. GC, particularly GC-MS, offers excellent sensitivity for trace analysis but may require more extensive method development, especially if derivatization is necessary. By understanding the principles, advantages, and practical considerations of each technique presented in this guide, researchers can make an informed decision to ensure the quality and reliability of their analytical results.
References
A Comparative Guide to the Chemical Reactivity of 2-Fluoro-3-nitroaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Fluoro-3-nitroaniline and its isomers. The interplay of the electron-withdrawing nitro group and the inductively withdrawing, yet resonance-donating, fluoro group imparts distinct chemical characteristics to each isomer. Understanding these nuances is critical for the strategic design and synthesis of novel pharmaceutical agents and other advanced materials. This document presents available quantitative data, outlines detailed experimental protocols for key transformations, and provides visualizations to clarify reactivity principles.
Introduction to Fluoro-Nitroaniline Isomers
The isomers of fluoro-nitroaniline are important building blocks in organic synthesis. The relative positions of the amino, fluoro, and nitro groups on the aniline ring dictate the electron density distribution, which in turn governs the reactivity of the molecule in various chemical transformations, including electrophilic and nucleophilic aromatic substitutions, reduction of the nitro group, and diazotization reactions.
Quantitative Data Comparison
The following table summarizes key physicochemical properties and reactivity data for this compound and its isomers. Please note that experimental data for all isomers is not consistently available in the literature; therefore, some values are predicted based on computational models.
| Isomer | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Predicted pKa |
| This compound | Isomer 1 | 156.11 | 97-100 | -1.24[1] |
| 3-Fluoro-2-nitroaniline | Isomer 2 | 156.11 | 71.5[2] | - |
| 4-Fluoro-2-nitroaniline | Isomer 3 | 156.11 | 90-94 | - |
| 4-Fluoro-3-nitroaniline | Isomer 4 | 156.11 | 94-96 | 2.36[3] |
| 2-Fluoro-5-nitroaniline | Isomer 5 | 156.11 | 99-101[4] | - |
| 2-Fluoro-6-nitroaniline | Isomer 6 | 156.11 | - | - |
pKa values are predicted and should be used as a relative guide.
Comparative Chemical Reactivity
The reactivity of the fluoro-nitroaniline isomers is primarily influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group (-I, -M), deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack, especially when positioned ortho or para to a leaving group. The fluorine atom is strongly electronegative, exerting a deactivating inductive effect (-I), but it can also donate electron density through resonance (+M), particularly to the para position. The amino group is a strong activating group (+M). The interplay of these effects determines the overall reactivity and regioselectivity of each isomer.
Nucleophilic Aromatic Substitution (SNA r)
The rate of SNAr is highly dependent on the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate. The reaction is generally faster when the nitro group is ortho or para to the fluorine atom (the leaving group)[5][6].
dot
Caption: Predicted relative reactivity of fluoro-nitroaniline isomers in nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is generally disfavored due to the deactivating nature of the nitro and fluoro groups. However, the strongly activating amino group will direct incoming electrophiles primarily to the ortho and para positions relative to it. The overall rate of reaction will be significantly slower than that of aniline. The regioselectivity will be a balance between the directing effects of the three substituents.
dot
Caption: Simplified prediction of regioselectivity in electrophilic aromatic substitution.
Reduction of the Nitro Group
The nitro group of all isomers can be reduced to an amino group, forming the corresponding fluorinated phenylenediamines. These are valuable intermediates in the synthesis of heterocyclic compounds. The rate of reduction can be influenced by the steric and electronic environment of the nitro group.
Diazotization and Sandmeyer Reaction
The primary amino group of all isomers can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in the Sandmeyer reaction. This is a versatile method for introducing a range of functional groups onto the aromatic ring[7][8].
Experimental Protocols
The following are representative experimental protocols for key reactions. These may require optimization for specific isomers.
Protocol 1: General Procedure for the Reduction of a Nitro Group
This procedure is adapted from the synthesis of 2-fluoro-5-nitroaniline via selective reduction[9].
Materials:
-
Fluoro-nitroaniline isomer
-
Iron powder
-
Acetic acid
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend iron powder (approximately 10 molar equivalents) in acetic acid.
-
Heat the suspension to 60-80 °C with vigorous stirring.
-
Dissolve the fluoro-nitroaniline isomer (1 molar equivalent) in a minimal amount of acetic acid.
-
Add the solution of the fluoro-nitroaniline isomer dropwise to the heated iron suspension.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the excess iron and iron salts.
-
Dilute the filtrate with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude fluorinated phenylenediamine.
-
The product can be further purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Diazotization and Sandmeyer Bromination
This protocol is a general representation of a Sandmeyer reaction.
Materials:
-
Fluoro-nitroaniline isomer
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Ice
-
Diethyl ether
Procedure: Part A: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the fluoro-nitroaniline isomer (1 molar equivalent) in 48% hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 molar equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Part B: Sandmeyer Reaction
-
In a separate flask, dissolve copper(I) bromide (1.2 molar equivalents) in 48% hydrobromic acid.
-
Cool the copper(I) bromide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with 2M sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Protocol 3: Representative Procedure for Electrophilic Bromination
This is a general procedure for the bromination of an activated aromatic ring.
Materials:
-
Fluoro-nitroaniline isomer
-
Acetic acid
-
Bromine
-
Sodium bisulfite solution
-
Water
Procedure:
-
Dissolve the fluoro-nitroaniline isomer (1 molar equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 molar equivalents) in acetic acid dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the reaction mixture into a beaker of ice water.
-
If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the collected solid or the organic extract with a saturated sodium bisulfite solution to remove any unreacted bromine.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude brominated product.
-
Further purification can be achieved by column chromatography or recrystallization.
Conclusion
The chemical reactivity of this compound and its isomers is a complex interplay of the electronic and steric effects of the amino, fluoro, and nitro substituents. A thorough understanding of these effects is essential for predicting reaction outcomes and for the rational design of synthetic routes. This guide provides a foundational understanding of these principles, supported by available data and representative experimental protocols, to aid researchers in their synthetic endeavors.
References
- 1. 3-FLUORO-2-NITROANILINE CAS#: 567-63-5 [m.chemicalbook.com]
- 2. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. 4-Fluoro-3-nitroaniline | 364-76-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Synthesis of 2-Fluoro-3-nitroaniline: A Comparative Guide to Cost and Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Fluoro-3-nitroaniline, a crucial building block in the preparation of various pharmaceuticals, presents several synthetic challenges. This guide provides a comprehensive cost and efficiency analysis of different potential synthetic routes to this valuable compound, supported by detailed experimental protocols and comparative data.
The synthesis of this compound is not as straightforward as some of its isomers, often requiring multi-step procedures and careful control of reaction conditions to achieve desired yields and purity. This analysis explores two primary pathways: a route proceeding through the nitration of 2-fluoroaniline and a multi-step synthesis commencing from 2-fluoro-3-nitrotoluene.
At a Glance: Comparing Synthetic Routes
| Route | Starting Material | Key Steps | Overall Yield | Estimated Cost per Gram | Key Advantages | Key Disadvantages |
| Route 1 | 2-Fluoroaniline | Nitration | Variable (Isomer separation required) | Moderate | Fewer steps | Difficult to control regioselectivity, leading to a mixture of isomers and lower yield of the desired product. |
| Route 2 | 2-Fluoro-3-nitrotoluene | Oxidation, Carboxylic Acid Activation, Rearrangement | ~55-65% | Higher | Good regioselectivity, higher purity of the final product. | Multi-step process, potentially higher initial raw material cost. |
Route 1: Direct Nitration of 2-Fluoroaniline
The direct nitration of 2-fluoroaniline is a seemingly direct approach to this compound. However, the directing effects of the fluorine and amino groups on the aromatic ring lead to the formation of a mixture of isomers, primarily the 4-nitro and 6-nitro derivatives, with the desired 3-nitro isomer being a minor product. The separation of these isomers can be challenging and significantly impacts the overall yield and cost-effectiveness of this route.
Experimental Protocol:
Step 1: Nitration of 2-Fluoroaniline
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of 2-fluoroaniline (1 equivalent) in concentrated sulfuric acid to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude product is a mixture of isomers and requires purification by column chromatography to isolate this compound.
Efficiency Analysis: The yield of the desired this compound from this route is often low, typically in the range of 10-20%, due to the formation of multiple isomers. This makes the process inefficient for large-scale production and increases the cost associated with purification.
Cost Analysis: While the starting material, 2-fluoroaniline, is moderately priced, the low yield and the need for extensive chromatographic purification significantly increase the overall cost per gram of the final product.
Route 2: Multi-step Synthesis from 2-Fluoro-3-nitrotoluene
This route offers a more controlled and ultimately more efficient pathway to pure this compound. It involves the oxidation of 2-fluoro-3-nitrotoluene to 2-fluoro-3-nitrobenzoic acid, followed by a Curtius rearrangement to yield the target aniline.
Cross-Validation of Analytical Methods for Quality Control of 2-Fluoro-3-nitroaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust quality control of pharmaceutical intermediates like 2-Fluoro-3-nitroaniline is fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The cross-validation of analytical methods is a critical process to demonstrate that different analytical techniques are suitable for their intended purpose and yield comparable, reliable results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quality control of this compound, complete with detailed experimental protocols, comparative performance data, and a workflow for method cross-validation.
While specific validated methods for this compound are not extensively published, this guide presents robust methodologies based on closely related fluoro-nitroaromatic compounds, providing a strong framework for implementation in a quality control setting.
Comparative Analysis of HPLC and GC-MS Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques widely employed in pharmaceutical analysis. The choice between them often depends on the analyte's physicochemical properties, such as volatility and thermal stability. For this compound, both methods offer distinct advantages and can be used complementarily for comprehensive quality control.
Table 1: Comparison of HPLC and GC-MS for the Analysis of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by mass-based detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds.[1] |
| Specificity | High; can effectively separate structurally similar impurities. | Very high; provides structural information for impurity identification. |
| Sensitivity | High (typically ng to pg level). | Very high (typically pg to fg level).[1] |
| Sample Preparation | Generally simpler; dissolution in a suitable solvent is often sufficient. | May require derivatization for polar analytes to improve volatility.[2] |
| Instrumentation Cost | Moderate to high. | High. |
| Operational Cost | Moderate (solvents, columns). | High (gases, columns, potential derivatizing agents). |
Experimental Protocols
The following sections detail the experimental methodologies for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated procedure for a structurally similar compound, N-Ethyl-2,3-difluoro-6-nitroaniline.[3]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[3]
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 254 nm[3]
-
Injection Volume: 10 µL[3]
-
Column Temperature: 30 °C[3]
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of 100 µg/mL.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a representative method for nitroaromatic compounds based on established analytical procedures.[1]
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 270 °C[1]
-
Injector Mode: Splitless[1]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C[1]
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[1]
-
Source Temperature: 230 °C[1]
-
Transfer Line Temperature: 280 °C[1]
-
Scan Range: 40-400 m/z
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., ethyl acetate) to a concentration of 10 µg/mL.
-
Sample Solution: Prepare the sample in the same solvent to a similar concentration.
Data Presentation: Method Validation Parameters
The following table summarizes representative validation data for the HPLC and GC-MS methods. The HPLC data is based on a validated method for a close analog, while the GC-MS data is representative for this class of compounds.[3]
Table 2: Summary of Method Validation Data
| Validation Parameter | HPLC Method | GC-MS Method (Representative) | Acceptance Criteria (Typical) |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range | 25 - 150 µg/mL[3] | 1 - 25 µg/mL | To be defined by application |
| Accuracy (% Recovery) | 99.2 - 100.5%[3] | 98.5 - 101.5% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| * Repeatability | < 1.0%[3] | < 1.5% | ≤ 2.0% |
| * Intermediate Precision | < 1.5%[3] | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL[3] | 0.05 µg/mL | To be determined |
| Limit of Quantitation (LOQ) | 0.3 µg/mL[3] | 0.15 µg/mL | To be determined |
| Robustness | No significant changes with minor variations in flow rate and mobile phase composition.[3] | No significant changes with minor variations in oven temperature ramp and flow rate. | No significant impact on results |
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS analytical methods for the quality control of this compound.
Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.
Conclusion
Both HPLC and GC-MS are highly suitable methods for the quality control of this compound. HPLC offers a straightforward and robust approach for routine purity and assay testing, particularly given the non-volatile nature of the analyte. GC-MS, while potentially requiring more complex sample preparation, provides superior sensitivity and structural elucidation capabilities, making it an invaluable tool for impurity identification and trace-level analysis.
The cross-validation of these two methods is essential to ensure data equivalency and provides a comprehensive analytical package for the quality control of this compound. By demonstrating that both methods produce comparable results within defined acceptance criteria, laboratories can confidently use the methods interchangeably, depending on the specific analytical requirement, thereby enhancing the reliability and flexibility of the quality control process.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-Fluoro-3-nitroaniline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Fluoro-3-nitroaniline are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, drawing upon safety data sheets (SDS) for closely related nitroaniline compounds in the absence of a specific SDS for this particular isomer. It is crucial to treat this compound as a hazardous waste and manage it accordingly.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The work area should be well-ventilated, and all handling should occur under a chemical fume hood.
Personal Protective Equipment (PPE) Summary:
| Protective Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts are generated. |
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.
-
Absorption: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to absorb the chemical.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
-
Waste Collection:
-
Collect all waste containing this compound, including residues, contaminated materials, and rinsates, in a designated and properly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and kept securely closed when not in use.
-
Do not mix with other incompatible wastes.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should have secondary containment to prevent environmental release in case of a leak.
-
-
Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][2][3]
-
Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1]
-
Provide the waste disposal contractor with a copy of the Safety Data Sheet (if available) or detailed information about the chemical's properties and hazards.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or methanol).
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, the container may be disposed of as non-hazardous waste, but it is recommended to deface the label before disposal.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Fluoro-3-nitroaniline
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Fluoro-3-nitroaniline was publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including other fluoro-nitroaniline isomers and related aromatic amines and nitro compounds. Researchers should handle this chemical with extreme caution and consult with their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before use.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. The procedural steps outlined below are intended to minimize exposure and mitigate risks associated with this chemical.
Hazard Identification and Risk Assessment
Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. Key potential hazards include:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Eye Irritation: Likely to cause serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[2][3]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1]
A thorough risk assessment should be conducted before any experiment involving this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. Standard laboratory attire, including long pants and closed-toe shoes, is required at all times.
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving: Nitrile inner glove with a thicker, chemically resistant outer glove (e.g., butyl rubber, neoprene). | Aromatic nitro compounds and amines can have varying permeation rates through standard nitrile gloves. Butyl rubber and neoprene generally offer better protection against these classes of chemicals.[4] Always inspect gloves for any signs of degradation before and during use.[1] Change gloves immediately if contamination is suspected. Use proper glove removal technique to avoid skin contact.[1][5] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | This combination provides maximum protection against splashes, dust, and vapors.[6] Standard safety glasses are not sufficient. |
| Body Protection | Flame-resistant lab coat. | A lab coat is essential to protect against skin contact. Ensure cuffs are tucked into the outer gloves. For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[5][7] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Required if handling the solid outside of a certified chemical fume hood or if dust generation is possible.[7] All work with powders should be conducted within a fume hood to minimize inhalation risk. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[8]
-
Keep an appropriate fire extinguisher (e.g., dry chemical, CO2, or alcohol-resistant foam) readily available.[7]
-
Designate a specific area within the fume hood for handling the compound to contain any potential spills.
-
-
Weighing and Aliquoting:
-
If possible, weigh the compound inside the fume hood.
-
If a balance cannot be placed inside the hood, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh it outside. This minimizes the risk of dispersing dust.
-
Use non-sparking tools for handling.[7]
-
-
Solubilization and Reaction Setup:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[1]
-
Set up reactions behind a blast shield within the fume hood, especially if there is any potential for exothermic or rapid reactions.
-
-
Post-Handling and Decontamination:
Disposal Plan: Waste Management
Improper disposal of this compound can lead to environmental contamination. This chemical must be managed as hazardous waste.
-
Segregate Waste:
-
All materials contaminated with this compound (e.g., gloves, absorbent pads, disposable labware, and chemical residues) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[9]
-
-
Empty Container Disposal:
-
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[9]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous waste.[9]
-
After triple rinsing, the container can be disposed of as non-hazardous waste, but the label should be defaced.
-
-
Arrange for Professional Disposal:
Experimental Workflow and Safety Protocol
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
